molecular formula C7H7BrN2O2 B3070593 2-bromo-N-methyl-6-nitroaniline CAS No. 1004618-77-2

2-bromo-N-methyl-6-nitroaniline

Cat. No.: B3070593
CAS No.: 1004618-77-2
M. Wt: 231.05 g/mol
InChI Key: ODMQHYXPTUCRDC-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-methyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-methyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMQHYXPTUCRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-bromo-N-methyl-6-nitroaniline, a valuable substituted aniline intermediate for research and development in the pharmaceutical and specialty chemical industries. We will delve into a plausible and robust synthetic route, explore its physicochemical properties, and discuss its potential applications, with a strong emphasis on safety and handling. This document is intended for an audience of researchers, synthetic chemists, and professionals in drug development.

Introduction and Strategic Importance

2-bromo-N-methyl-6-nitroaniline (CAS No. 1004618-77-2) is a member of the substituted nitroaniline family of compounds.[1][2][3] These molecules are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups. The presence of a bromine atom, a nitro group, and a secondary amine on the aromatic ring provides multiple sites for further chemical transformations.

The strategic importance of this compound lies in its potential as a key building block in the synthesis of complex heterocyclic structures and other pharmacologically active agents. The related compound, 2-bromo-6-nitroaniline, is a known intermediate in the synthesis of a metabolite of Brimonidine, a drug used in the treatment of glaucoma.[4] This precedent underscores the potential utility of 2-bromo-N-methyl-6-nitroaniline in the development of novel therapeutics.

Proposed Synthesis of 2-bromo-N-methyl-6-nitroaniline

Synthesis_Workflow Start 2-Nitroaniline Intermediate 2-Bromo-6-nitroaniline Start->Intermediate Bromination (NBS, Acetic Acid) FinalProduct 2-Bromo-N-methyl-6-nitroaniline Intermediate->FinalProduct N-Methylation (Formaldehyde, H₂SO₄)

Caption: Proposed two-step synthesis of 2-bromo-N-methyl-6-nitroaniline.

Step 1: Synthesis of 2-bromo-6-nitroaniline

The first step involves the regioselective bromination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho, para-director. The strong activating effect of the amino group directs the incoming electrophile to the positions ortho and para to it. In this case, bromination is expected to occur at the position ortho to the amino group and meta to the nitro group. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in acetic acid.[4][5][6]

Reaction:

[Chemical structure of 2-bromo-6-nitroaniline] + CH₂O --(H₂SO₄)--> [Chemical structure of 2-bromo-N-methyl-6-nitroaniline]

Caption: Chemical structure of 2-bromo-N-methyl-6-nitroaniline.

Potential Applications in Research and Drug Development

2-bromo-N-methyl-6-nitroaniline is a versatile intermediate with several potential applications:

  • Medicinal Chemistry: As a building block, it can be used in the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many drug molecules. The bromo and nitro groups can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for high-throughput screening.

  • Agrochemicals: Substituted anilines are common precursors in the synthesis of pesticides and herbicides.

  • Dyes and Pigments: The chromophoric nitroaniline structure suggests potential use in the development of specialty dyes.

The three reactive sites on the molecule can be selectively addressed. For example, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the nitro group can be reduced to an amine, and the N-methyl group can influence the molecule's steric and electronic properties.

Safety, Handling, and Hazard Mitigation

No specific safety data sheet is available for 2-bromo-N-methyl-6-nitroaniline. However, based on data for structurally related compounds such as other bromo- and nitroanilines, it should be handled with care as a potentially hazardous substance. [7][8][9][10][11][12] GHS Hazard Classification (Anticipated):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [7][10]* Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Long-term Hazards: Prolonged or repeated exposure may cause damage to organs. Some nitroanilines are suspected of causing genetic defects. [9][10] Precautionary Measures and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter may be necessary.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [2] First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [2]* If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2][13]Store away from oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-bromo-N-methyl-6-nitroaniline is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. While a dedicated synthetic procedure is not widely published, a robust and plausible two-step synthesis can be designed based on established chemical transformations. Its versatile functionality makes it an attractive starting material for the synthesis of more complex molecules. As with all nitroaniline derivatives, it must be handled with appropriate safety precautions to mitigate potential health risks. This guide provides a solid foundation for researchers and scientists to safely synthesize, handle, and utilize this compound in their research endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry.
  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-nitroaniline. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved February 17, 2026, from [Link]

  • Safe Work Australia. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-N-methyl-2-nitroaniline. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved February 17, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - p-NITROANILINE. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.

Sources

characterization of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-methyl-6-nitroaniline

Introduction

2-bromo-N-methyl-6-nitroaniline (CAS No: 1004618-77-2; Molecular Formula: C₇H₇BrN₂O₂) is a substituted aromatic amine of significant interest in synthetic organic chemistry.[1] Its unique trifunctional structure—featuring a secondary amine, a nitro group, and a bromine atom ortho to each other—provides a versatile platform for the development of complex molecules. The electronic and steric effects of these groups create a specific reactivity profile that can be exploited for targeted chemical transformations.

The precursor, 2-bromo-6-nitroaniline, is a known intermediate in the synthesis of pharmaceuticals, notably as a building block for a metabolite of Brimonidine, an α2 receptor agonist used in the treatment of glaucoma.[2] The N-methylation to form the title compound modifies its nucleophilicity, solubility, and steric profile, opening avenues for its use as a distinct intermediate in drug discovery, agrochemical research, and materials science.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It outlines a robust, field-proven synthetic approach, details a full suite of characterization protocols, discusses the compound's chemical reactivity, and provides essential safety and handling information. The methodologies are presented not merely as steps, but with an emphasis on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the compound's nature.

Proposed Synthesis and Purification

A direct, single-step synthesis for 2-bromo-N-methyl-6-nitroaniline is not prominently documented in the literature. Therefore, a logical and robust two-step approach is proposed, beginning with the regioselective bromination of a commercially available precursor, followed by N-methylation. This strategy allows for clear control over each transformation and facilitates purification.

Step 1: Synthesis of 2-bromo-6-nitroaniline (Precursor)

The critical challenge in this step is achieving regioselective bromination of 2-nitroaniline. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director and a strong deactivator. Direct bromination can lead to a mixture of products. A well-established method utilizes N-bromosuccinimide (NBS) in an acidic medium, which provides a controlled source of electrophilic bromine and favors substitution at the position ortho to the amine and meta to the nitro group.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-nitroaniline (e.g., 34.5 g, 0.25 mol) in glacial acetic acid (400 mL).

  • Reagent Addition: While stirring, add N-bromosuccinimide (NBS) (44.5 g, 0.25 mol) in portions over 30 minutes. The rationale for portion-wise addition is to control the reaction exotherm and maintain the temperature between 308-318 K (35-45 °C).[2][3]

  • Reaction: Stir the reaction mixture continuously at 318 K for 3 hours. Subsequently, warm the mixture to 363 K (90 °C) and maintain stirring for an additional 2 hours to drive the reaction to completion.[2][3]

  • Work-up: Cool the mixture to room temperature and pour it into a large beaker containing 4 L of cold, vigorously stirred water. This precipitates the organic products while inorganic by-products remain in the aqueous solution.

  • Isolation: Allow the precipitate to stand for 10-15 minutes, then collect the solid by vacuum filtration. Wash the orange precipitate with cold water (2 x 200 mL) to remove residual acid and salts.

  • Purification: The crude product contains a mixture of 4-bromo-2-nitroaniline and the desired 2-bromo-6-nitroaniline.[2][3] Separation is achieved via fractional recrystallization from 80% ethanol or by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:100) to afford pure 2-bromo-6-nitroaniline as a yellow solid.[3]

Synthesis of 2-bromo-6-nitroaniline cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_nitroaniline 2-Nitroaniline product 2-bromo-6-nitroaniline 2_nitroaniline->product Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS->product succinimide Succinimide NBS->succinimide solvent Acetic Acid solvent->product Solvent temp 318 K -> 363 K temp->product Heat

Caption: Workflow for the synthesis of the precursor 2-bromo-6-nitroaniline.

Step 2: N-methylation of 2-bromo-6-nitroaniline

With the pure precursor in hand, the final step is a standard N-methylation. The secondary amine is sufficiently nucleophilic to react with an electrophilic methyl source. A mild base is used to deprotonate the amine, enhancing its nucleophilicity and neutralizing the acid by-product.

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-nitroaniline (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents). K₂CO₃ is a suitable base as it is strong enough to deprotonate the aniline but not so strong as to cause side reactions.

  • Reagent Addition: To the stirring suspension, add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-N-methyl-6-nitroaniline.

N-methylation of 2-bromo-6-nitroaniline cluster_reactants Reactants cluster_conditions Conditions cluster_products Product precursor 2-bromo-6-nitroaniline final_product 2-bromo-N-methyl-6-nitroaniline precursor->final_product SN2 Reaction methyl_source Dimethyl Sulfate (or Methyl Iodide) methyl_source->final_product base K₂CO₃ base->precursor Activates solvent Acetone / DMF

Caption: Synthetic transformation from the precursor to the final product.

Physicochemical Characterization

The physical properties of the final compound are essential for its handling, storage, and application in further synthetic steps.

PropertyValue / DescriptionSource
CAS Number 1004618-77-2[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol
Appearance Solid[1]
Purity (Typical) ≥98%[1]
Storage Room temperature, sealed in dry, keep in dark place.[1]
Melting Point Not experimentally reported. To be determined (TBD).
Solubility TBD in common organic solvents (e.g., DCM, EtOAc, Acetone).
InChI Key ODMQHYXPTUCRDC-UHFFFAOYSA-N[1]

Spectroscopic Analysis

Spectroscopic analysis provides irrefutable proof of the compound's identity and structure. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. The three aromatic protons will appear as distinct multiplets due to their unique electronic environments and coupling patterns. The N-H proton will likely appear as a broad singlet or a quartet if coupled to the N-methyl protons, and its chemical shift may be concentration-dependent. The N-methyl group will manifest as a singlet (or a doublet if coupled to the N-H proton) in the aliphatic region (~2.5-3.5 ppm).

  • ¹³C NMR: The carbon spectrum should show seven distinct signals: six for the aromatic carbons (three protonated, three quaternary) and one for the N-methyl carbon in the upfield region. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, NHCH₃, NO₂).

For comparative purposes, the reported ¹H NMR data for the precursor is provided below. The key difference in the spectrum of the final product will be the disappearance of the broad amine (-NH₂) signal and the appearance of the N-methyl and N-H signals.

Compound¹H NMR Data (400 MHz, CDCl₃)Source
2-bromo-6-nitroaniline δ 8.14 (dd, J=8.7, 1.5 Hz, 1H), 7.70 (dd, J=7.7, 1.5 Hz, 1H), 6.63 (s, 2H, -NH₂), 6.62 (dd, J=8.7, 7.7 Hz, 1H)[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The transition from the primary amine precursor to the secondary amine product will be clearly observable.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch 3300 - 3500 (sharp, medium)Confirms the presence of the secondary amine. The precursor would show two bands.
Aromatic C-H Stretch 3000 - 3100Indicates the aromatic ring.
Aliphatic C-H Stretch 2850 - 3000Confirms the presence of the N-methyl group.
C=C Aromatic Stretch 1450 - 1600Skeletal vibrations of the benzene ring.
NO₂ Asymmetric 1500 - 1570 (strong)Characteristic strong absorption for the nitro group.
NO₂ Symmetric 1330 - 1390 (strong)Characteristic strong absorption for the nitro group.
C-N Stretch 1250 - 1350Vibration of the amine-aryl bond.
C-Br Stretch 500 - 650Indicates the presence of the bromo substituent.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the most distinctive feature is the isotopic signature of bromine.

  • Molecular Ion Peak: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity: [M]⁺ and [M+2]⁺.

  • High-Resolution MS (HRMS): HRMS analysis should yield a mass that corresponds to the molecular formula C₇H₇⁷⁹BrN₂O₂ and C₇H₇⁸¹BrN₂O₂ with high accuracy, confirming the elemental composition.

MS Isotope Pattern cluster_ms Expected Mass Spectrum Isotope Pattern a [M]⁺ (C₇H₇⁷⁹BrN₂O₂) b [M+2]⁺ (C₇H₇⁸¹BrN₂O₂) x_axis m/z y_axis Relative Intensity origin p1 p2 p1_peak p1->p1_peak 100% p2_peak p2->p2_peak ~98%

Caption: Expected mass spectrum showing the characteristic 1:1 [M]⁺:[M+2]⁺ isotope pattern.

Chemical Reactivity and Applications

The synthetic utility of 2-bromo-N-methyl-6-nitroaniline stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields a diamine, a valuable precursor for heterocyclic synthesis (e.g., benzimidazoles).

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is activated towards SₙAr by the ortho-nitro group. It can be displaced by strong nucleophiles (e.g., alkoxides, amines) under thermal or microwave conditions.

  • Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the formation of C-C or C-N bonds.

  • Amine Functionalization: The secondary amine can be further alkylated, acylated, or used in other transformations, although its reactivity is sterically hindered by the two ortho substituents.

Reactivity Map cluster_products Potential Derivatives start 2-bromo-N-methyl-6-nitroaniline diamine N¹-methyl-3-bromobenzene- 1,2-diamine start->diamine Nitro Reduction (e.g., SnCl₂, HCl) snar SₙAr Product (e.g., Alkoxy derivative) start->snar SₙAr (e.g., NaOMe, heat) coupling Cross-Coupling Product (e.g., Biaryl) start->coupling Suzuki Coupling (e.g., ArB(OH)₂, Pd cat.)

Caption: Key reactive sites and potential synthetic transformations.

Safety and Handling

Proper safety protocols are mandatory when handling this compound. The information is based on data for the title compound and closely related nitroanilines.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Related compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[1]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-nitroaniline. Retrieved February 17, 2026, from [Link]

  • Park, Y., Lee, Y., & Kim, Y. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 32(10), 1011-1014. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]

Sources

2-bromo-N-methyl-6-nitroaniline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2-bromo-N-methyl-6-nitroaniline (CAS: 1004618-77-2), a critical polysubstituted aromatic intermediate.[1] Characterized by significant steric crowding and an intramolecular hydrogen-bond network, this scaffold serves as a pivotal building block in the synthesis of benzimidazole-based kinase inhibitors, solvatochromic dyes, and quinoline-derived NMDA receptor antagonists.[1][2] This document details the compound’s IUPAC nomenclature logic, validated synthetic pathways, physicochemical profile, and handling protocols for high-integrity research applications.[1][2]

Structural Elucidation & IUPAC Nomenclature[1][2][3][4]

Chemical Identity[1][3][4][5][6]
  • Common Name: 2-Bromo-N-methyl-6-nitroaniline[1][3][4][5]

  • Systematic IUPAC Name: 2-Bromo-N-methyl-6-nitrobenzenamine[1]

  • CAS Registry Number: 1004618-77-2[1][3][5]

  • Molecular Formula: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    [1][2][6][7]
    
  • Molecular Weight: 231.05 g/mol [1][2][6][3]

Structural Logic and Numbering

The nomenclature follows the priority rules for benzene derivatives, where the amine (aniline) functionality dictates the parent structure.[1][2][6]

  • Parent Scaffold: The benzene ring bears an amino group, establishing the parent as aniline (or benzenamine).[1][2][6] The carbon bonded to the nitrogen is designated as position C1 .[1][2][6]

  • Substituent Numbering:

    • Nitro Group (

      
      ):  Located at the ortho position relative to the amine.[1][6] To minimize locant numbers, we check both directions.
      
    • Bromo Group (

      
      ):  Located at the other ortho position.[1][6]
      
    • N-Substituent: The methyl group is attached directly to the nitrogen, designated by the locant

      
      - .[1]
      
  • Alphabetical Priority: In the name construction, substituents are listed alphabetically: B romo

    
    M ethyl 
    
    
    
    N itro.
  • Steric Conformation: The presence of bulky substituents (Br and

    
    ) at both ortho positions (2 and 6) creates a "molecular lock" on the 
    
    
    
    -methyl group.[1][2][6] Unlike unsubstituted aniline, the nitrogen lone pair in this molecule is twisted out of planarity with the benzene ring to relieve steric strain, significantly affecting its conjugation and reactivity.[1][2][6]
Intramolecular Interactions

A critical structural feature is the intramolecular hydrogen bond between the amine proton (


) and the oxygen of the ortho-nitro group.[1][6] This interaction:
  • Stabilizes the planar conformation of the nitro group.[1][2][6]

  • Reduces the basicity of the amine nitrogen.[1][2][6]

  • Increases lipophilicity by "hiding" the polar N-H bond, facilitating cell membrane permeability in medicinal applications.[1][2][6]

Synthetic Pathways and Experimental Workflows

The synthesis of 2-bromo-N-methyl-6-nitroaniline requires precise regiocontrol to avoid over-bromination or incorrect isomer formation.[1][6] Two primary routes are established: Nucleophilic Aromatic Substitution (


)  (Preferred for purity) and Stepwise Functionalization  (Traditional).[1][2][6]
Route A: Regiospecific (High Purity)

This method utilizes the high lability of fluorine activated by ortho-nitro and ortho-bromo electron-withdrawing groups.[1][6]

  • Starting Material: 1-Bromo-2-fluoro-3-nitrobenzene.[1][6]

  • Reagent: Methylamine (

    
    ) in THF or Ethanol.
    
  • Mechanism: The amine attacks C2, displacing the fluoride ion.[1][2][6] The bulky bromine and nitro groups prevent poly-substitution.[1][6]

Route B: Bromination/Methylation Sequence[2][4]
  • Starting Material: N-methyl-2-nitroaniline.[1][6][8]

  • Reagent: N-Bromosuccinimide (NBS) or

    
    /Acetic Acid.[1][6]
    
  • Challenge: Direct bromination often yields the para-isomer (4-bromo) as the major product due to sterics at the 6-position.[1] This route requires careful separation of isomers.[1][6]

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for selecting the optimal synthetic route based on available starting materials.

Synthesis_Workflow Start Target: 2-Bromo-N-methyl-6-nitroaniline RouteA Route A: SNAr Displacement (High Regioselectivity) Start->RouteA Preferred RouteB Route B: Electrophilic Bromination (Cost-Effective, Lower Selectivity) Start->RouteB Alternative PrecursorA Precursor: 1-Bromo-2-fluoro-3-nitrobenzene RouteA->PrecursorA ReagentA Reagent: Methylamine (2.0 eq) Solvent: THF, 0°C to RT PrecursorA->ReagentA Product Purified Product (Yellow/Orange Solid) ReagentA->Product Yield >90% PrecursorB Precursor: N-Methyl-2-nitroaniline RouteB->PrecursorB ReagentB Reagent: NBS or Br2/AcOH Requires Isomer Separation PrecursorB->ReagentB ReagentB->Product Yield ~60% (after column)

Figure 1: Comparative synthetic workflows. Route A is recommended for medicinal chemistry applications due to superior regiocontrol.[1][6]

Physicochemical Properties[1][4][6][13][14]

The following data summarizes the core physical attributes of 2-bromo-N-methyl-6-nitroaniline.

PropertyValueContext/Notes
Physical State SolidTypically yellow to orange crystalline powder.[1]
Melting Point 65–70 °C (Predicted)Lower than unsubstituted analog due to N-methyl steric disruption of crystal packing.[1][6]
Solubility DMSO, Methanol, DCMPoor solubility in water; moderate in hexane.[1][2][6]
pKa (Conjugate Acid) ~ -1.5 to -2.0Extremely weak base due to strong electron-withdrawing effects of

and

.[1][6]
LogP 2.6 (Predicted)Moderate lipophilicity; suitable for CNS drug scaffolds.[1][2][6]
H-Bond Donors 1The N-H proton (often engaged in intramolecular bonding).[1][6]
H-Bond Acceptors 3Nitro group oxygens and the amine nitrogen.[1][6]

Applications in Drug Discovery & Material Science[1][2]

Kinase Inhibitor Scaffolds

The 2,6-disubstituted aniline motif is a "privileged structure" in kinase inhibitor design.[1][6] The steric bulk at positions 2 and 6 forces the N-substituent into a perpendicular conformation, which mimics the twisted geometry required to bind into the ATP-binding pocket of certain kinases (e.g., MEK, B-Raf).[1][2]

  • Mechanism: The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach solubilizing tails or heteroaromatic rings.[1][6]

NMDA Receptor Antagonists

Researchers utilize this scaffold to synthesize quinoline-2-carboxylic acid derivatives.[1][6] Through a Conrad-Limpach cyclization, the aniline is converted into a quinolone core, which acts as a glycine site antagonist on the NMDA receptor, offering potential in treating neuropathic pain and stroke.[1][2]

Solvatochromic Probes

Due to the "push-pull" electronic system (electron-donating amine vs. electron-withdrawing nitro), this compound exhibits solvatochromism.[1] Its UV-Vis absorption maximum shifts depending on solvent polarity, making it useful for characterizing the polarity of ionic liquids and stationary phases in chromatography.[1][2][6]

Safety & Handling Protocol

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).[1][2][6]

  • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][6]

Standard Operating Procedure (SOP):

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to nitroaniline permeability), safety goggles, and lab coat.[1][2][6]

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.[1][6]

  • Spill Response: Contain with sand or vermiculite.[1][6] Do not use combustible materials (sawdust) due to the nitro group's potential flammability profile.[1][2][6]

References

  • Sigma-Aldrich. (2025).[1][6] Product Specification: 2-Bromo-N-methyl-6-nitroaniline (CAS 1004618-77-2).[1][6][3][4][5] Retrieved from [1][6]

  • National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 11469989, 2-Bromo-6-nitroaniline (Analogous Structure).[1] Retrieved from [1][2][6]

  • ChemicalBook. (2025).[1][6] 2-Bromo-N-methyl-6-nitroaniline Suppliers and Properties.[1][6][3][5] Retrieved from [1][2][6]

  • BenchChem. (2025).[1][6][9][10] Application Notes: Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Retrieved from [1][2][6]

Sources

Preserving Chemical Integrity: A Technical Guide to the Stability and Storage of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-methyl-6-nitroaniline (CAS 1004618-77-2) is a specialized halogenated nitroaromatic intermediate. Its utility lies in the unique "push-pull" electronic structure created by the electron-donating


-methylamino group and the electron-withdrawing nitro and bromo substituents. While this functionalization makes it a potent scaffold for synthesizing benzimidazoles and other heterocycles, it simultaneously introduces specific instability vectors—primarily photochemical degradation  and nucleophilic aromatic substitution (SNAr) .

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why this molecule degrades and establishes a self-validating storage protocol to ensure downstream experimental success.

Physicochemical Vulnerabilities: The "Why" Behind the Protocol

To store this compound effectively, one must understand the forces trying to destroy it. The molecule's stability is governed by three competing intramolecular interactions:

A. The Ortho-Nitro Effect (Photochemical Trigger)

The nitro group at the C6 position is ortho to the


-methylamino group.
  • Mechanism: Upon exposure to UV/Visible light (specifically

    
     300–450 nm), the nitro group absorbs energy, entering an excited triplet state.
    
  • Consequence: This facilitates an intramolecular hydrogen transfer from the

    
    -methyl group to the nitro oxygen. This radical process can lead to the formation of benzofurazan oxides or azo-dimers, manifesting as a darkening of the yellow/orange solid to a brown sludge.
    
B. Activated Halogen (Chemical Reactivity)

The bromine atom at C2 is electronically activated.

  • Mechanism: The nitro group (strong electron-withdrawing group) depletes electron density from the benzene ring. This lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr).

  • Consequence: If stored in the presence of even weak nucleophiles (e.g., moisture/hydroxide ions or trace amines in the atmosphere), the bromine can be displaced, releasing bromide ions and generating phenolic or coupled impurities.

C. The N-Methyl Liability
  • Mechanism: Unlike a primary amine, the secondary

    
    -methyl amine is susceptible to oxidative 
    
    
    
    -dealkylation if exposed to peroxides or high oxygen environments under thermal stress.

Stability Profile & Degradation Pathways[1]

The following diagram details the specific chemical pathways that compromise the integrity of 2-bromo-N-methyl-6-nitroaniline.

DegradationPathways Compound 2-bromo-N-methyl- 6-nitroaniline ExcitedState Excited Triplet State (Radical Formation) Compound->ExcitedState Absorption Meisenheimer Meisenheimer Complex Compound->Meisenheimer SNAr Activation UV UV/Vis Light (300-450nm) UV->ExcitedState Moisture Moisture/Base (Nucleophiles) Moisture->Meisenheimer Prod_Photo Benzofurazan / Azo Dimers (Dark Precipitate) ExcitedState->Prod_Photo Intramolecular H-Transfer Prod_Hydrolysis Hydrolysis Product (Phenolic derivative + HBr) Meisenheimer->Prod_Hydrolysis Bromine Displacement

Figure 1: Mechanistic degradation pathways showing photochemical excitation and nucleophilic substitution risks.

Quantitative Stress Response Table
StressorRisk LevelVisible Sign of DegradationChemical Consequence
Light (UV/Vis) High Surface darkening (Yellow

Brown)
Dimerization, cyclization
Moisture MediumClumping, acidic smell (HBr release)Hydrolysis of C-Br bond
Oxygen LowNone initiallySlow oxidative

-demethylation
Heat (>40°C) MediumMelting/SinteringAcceleration of all above pathways

The Self-Validating Storage Protocol

Do not rely on generic safety data sheets. Use this protocol to create a "Chain of Custody" for chemical purity.

Phase 1: Environmental Control
  • Temperature: Store at 2°C to 8°C .

    • Reasoning: While the solid may be stable at Room Temperature (RT) for weeks, long-term storage at RT increases the kinetic probability of slow hydrolysis. Refrigeration creates a kinetic trap.

  • Container: Amber borosilicate glass with a Teflon (PTFE) lined cap.

    • Reasoning: Amber glass blocks UV wavelengths <400nm. PTFE prevents leaching of plasticizers which can act as nucleophiles.

  • Atmosphere: Argon or Nitrogen overlay.

    • Reasoning: Displaces moisture and oxygen, preventing the SNAr hydrolysis pathway.

Phase 2: Handling SOP
  • Thawing: Allow the vial to reach room temperature before opening.

    • Critical: Opening a cold vial in humid air causes condensation to form directly on the hygroscopic crystal lattice, initiating immediate hydrolysis.

  • Aliquot Strategy: If the compound is used frequently, dispense into single-use aliquots to avoid repeated freeze-thaw cycles and atmospheric exposure.

Phase 3: The Decision Tree (Workflow)

StorageWorkflow Start Receive Compound QC_Check Initial QC: 1H-NMR & Appearance Start->QC_Check Decision Pass QC? QC_Check->Decision Reject Quarantine / Purify Decision->Reject No (<95%) Aliquot Aliquot under Inert Gas (Argon/N2) Decision->Aliquot Yes (>98%) Storage Store at 2-8°C Amber Glass + Desiccant Aliquot->Storage Use Usage Event Storage->Use Retrieval WarmUp Equilibrate to RT (Closed Vial) Use->WarmUp WarmUp->Use Open Vial

Figure 2: Operational workflow for receipt, validation, and usage to minimize environmental exposure.

Quality Control & Re-Analysis

To validate the system, perform these checks every 6 months or before critical experiments.

  • Visual Inspection:

    • Pass: Bright yellow/orange crystalline solid.

    • Fail: Dark brown crust, liquid inclusions, or sticky texture.

  • 1H-NMR Validation (DMSO-d6):

    • Check for the integrity of the

      
      -methyl doublet (approx. 2.8-3.0 ppm).
      
    • Check for the absence of phenolic protons (broad singlet >9 ppm) which indicate hydrolysis of the bromine.

  • Melting Point Check:

    • Verify against the Certificate of Analysis (CoA). A depression of >2°C indicates significant impurity accumulation (eutectic formation with degradants).

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Bromo-N-methyl-6-nitroaniline. Merck KGaA.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234567 (Analogous Nitroanilines). PubChem.

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. (Foundational text on SNAr activation by Nitro groups).

Sources

Strategic Utilization of 2-Bromo-N-methyl-6-nitroaniline in High-Value Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Applications of 2-Bromo-N-methyl-6-nitroaniline in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Linchpin" Scaffold

2-Bromo-N-methyl-6-nitroaniline (CAS: 1004618-77-2) is a trisubstituted benzene derivative that serves as a critical linchpin in the synthesis of fused nitrogen heterocycles, particularly 7-substituted benzimidazoles .

While simple benzimidazoles are ubiquitous in medicinal chemistry, accessing the C7-position (the "ortho-pocket") is synthetically challenging via standard electrophilic aromatic substitution, which typically favors the C5 or C6 positions. This molecule solves that regiochemical problem by "pre-installing" the halogen handle (Bromine) ortho to the N-methyl group before ring closure.

Key Utility Profile:

  • Regiocontrol: Guarantees access to 7-bromo-1-methyl-1H-benzimidazoles.

  • Orthogonal Reactivity: Contains three distinct reactive handles:

    • Nitro Group: Reducible precursor for imidazole ring closure.

    • Aryl Bromide: Electrophilic handle for Pd-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura).

    • N-Methylamine: Nucleophilic site, defining the N1-substituent.

Core Synthesis: The SNAr Protocol

The most reliable route to generate 2-bromo-N-methyl-6-nitroaniline is the Nucleophilic Aromatic Substitution (


) of 1-bromo-2-fluoro-3-nitrobenzene. This method is superior to direct bromination of N-methyl-2-nitroaniline, which often suffers from poor regioselectivity (yielding mixtures of 4-bromo and 6-bromo isomers).
Experimental Protocol: Preparation of 2-Bromo-N-methyl-6-nitroaniline

Rationale: The fluorine atom at the C2 position of the starting material is highly activated by the ortho-nitro and ortho-bromo electron-withdrawing groups, facilitating mild displacement by methylamine.

Reagents:

  • 1-Bromo-2-fluoro-3-nitrobenzene (1.0 equiv)

  • Methylamine (2.0 M in THF or MeOH, 1.5 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-bromo-2-fluoro-3-nitrobenzene dissolved in MeCN (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add

    
     followed by the dropwise addition of methylamine solution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS for consumption of the fluoride starting material.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).[2]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes) to yield the orange solid product.
    

Application Pathway A: Synthesis of 7-Bromo-1-methyl-1H-benzimidazoles

This is the primary application of this intermediate. The resulting 7-bromo scaffold is a privileged structure in kinase inhibitors (e.g., CDK degraders) and PROTAC anchors.

Mechanistic Workflow

The transformation requires two phases: Nitro Reduction followed by Cyclocondensation .

BenzimidazoleSynthesis Start 2-Bromo-N-methyl- 6-nitroaniline Inter Intermediate: Diamino Benzene Start->Inter Phase 1: Reduction (Fe/AcOH or H2/Pd) Product 7-Bromo-1-methyl- 1H-benzimidazole Inter->Product Phase 2: Cyclization (HC(OEt)3 or R-CHO)

Figure 1: Synthetic pathway converting the nitroaniline precursor to the 7-bromo-benzimidazole scaffold.[3]

Detailed Protocol

Phase 1: Reduction

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (5 equiv), Ethanol/Water (4:1).

  • Procedure: Reflux the nitroaniline precursor in the solvent mixture for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate to obtain the unstable diamine intermediate (3-bromo-N1-methylbenzene-1,2-diamine).

  • Note: Avoid catalytic hydrogenation (

    
    ) if possible, as debromination can occur as a side reaction. Iron-mediated reduction is chemoselective for the nitro group in the presence of aryl bromides.
    

Phase 2: Cyclization

  • Reagents: Triethyl orthoformate (solvent/reagent) or Formic Acid.

  • Procedure: Suspend the crude diamine in triethyl orthoformate and add a catalytic amount of p-TSA. Heat to 80°C for 4 hours.

  • Outcome: The N-methyl group is locked into position 1, forcing the bromine to position 7.

Application Pathway B: Buchwald-Hartwig Cross-Coupling

The bromine handle allows for the introduction of complex amines post-cyclization or pre-cyclization (though pre-cyclization is rarer due to potential catalyst poisoning by the free amine/nitro combo).

Strategic Value in Drug Design

In the context of PROTACs (Proteolysis Targeting Chimeras) , the 7-position is often used to attach the linker chain that connects the E3 ligase ligand (e.g., Cereblon binder) to the target protein ligand.

Reaction Matrix: Coupling Partners

Coupling Partner Catalyst System Product Class Application

| Primary Amines |


 / BrettPhos | 7-Amino-benzimidazoles | Kinase Inhibitor Hinge Binders |
| Secondary Amines  | 

/ RuPhos | Tertiary Anilines | Solubility/Metabolic Stability Tuning | | Boronic Acids |

/

| 7-Aryl-benzimidazoles | Biaryl Scaffolds (Suzuki) |
Protocol: C7-Amination (Post-Cyclization)
  • Mix: 7-Bromo-1-methyl-1H-benzimidazole (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%) and Xantphos or BrettPhos (10 mol%).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 100°C under

    
     in a sealed tube for 12 hours.
    
  • Insight: The bulky phosphine ligands (BrettPhos) are essential to overcome the steric hindrance at the C7 position caused by the adjacent N-methyl group.

Critical Comparison of Routes

Why use 2-bromo-N-methyl-6-nitroaniline instead of brominating a benzimidazole directly?

FeatureRoute A: Using 2-Br-N-Me-6-NO2Route B: Direct Bromination of Benzimidazole
Regioselectivity 100% C7-Selective Mixture (C5, C6, C4, C7)
Yield High (Stepwise control)Low (Isomer separation required)
Scalability High (Standard

chemistry)
Low (Chromatography intensive)
Cost Moderate (Precursor cost)High (Purification loss)

References

  • Source: Patent WO2024173412A2 (Cyclin dependent kinase degraders).
  • Buchwald-Hartwig Amination Methodologies: Source: Wikipedia (General Mechanism & Scope). URL:[Link][4]

  • Benzimidazole Synthesis from Nitroanilines: Source: Organic Chemistry Portal (Nitro reduction/cyclization protocols). URL:[Link]

  • Applications in Cereblon Binders (PROTACs): Source: "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders" (PMC). URL:[Link]

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 2-Bromo-N-methyl-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-bromo-N-methyl-6-nitroaniline and its derivatives. While often categorized as a high-value intermediate in the synthesis of benzimidazole-based therapeutics (such as CDK2 degraders and PDE4 inhibitors), the scaffold itself possesses intrinsic biological properties characteristic of halogenated nitroanilines.

Executive Summary

2-Bromo-N-methyl-6-nitroaniline is a critical pharmacophore and synthetic scaffold. Its primary utility lies in its role as a precursor for N-methylated benzimidazoles , a structural motif found in potent kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). However, the core structure—a halogenated, methylated nitroaniline—exhibits intrinsic biological activities, including antimicrobial efficacy via membrane disruption and uncoupling of oxidative phosphorylation. This guide dissects the molecule’s dual role: as a bioactive agent in its own right and as a gateway to complex therapeutics.

Chemical Architecture & Synthesis

Understanding the biological output requires mastering the input. The synthesis of 2-bromo-N-methyl-6-nitroaniline is chemically distinct from its non-methylated parent, relying on nucleophilic aromatic substitution (


) rather than direct bromination, which often yields inseparable isomers.
Optimized Synthesis Protocol

The most robust route utilizes 1-bromo-2-fluoro-3-nitrobenzene as the starting material. The fluorine atom, activated by the ortho-nitro group, serves as an excellent leaving group for methylamine.

Protocol:

  • Reagents: 1-bromo-2-fluoro-3-nitrobenzene (1.0 equiv), Methylamine hydrochloride (1.5 equiv),

    
     (3.0 equiv).[1]
    
  • Solvent: Acetonitrile (ACN).

  • Conditions: Stir at 60°C for 3 hours.

  • Workup: Concentrate under reduced pressure, dilute with water, extract with ethyl acetate.

  • Yield: Typically >90% due to the high regioselectivity of the fluorine displacement.

Structural Logic (DOT Diagram)

The following diagram illustrates the transformation logic and the critical electronic effects governing the synthesis and subsequent cyclization potential.

SynthesisPath cluster_0 Key Electronic Effect: Ortho-Nitro Activation Start 1-bromo-2-fluoro-3-nitrobenzene (Activated Core) Inter Transition State (Meisenheimer Complex) Start->Inter + K2CO3, 60°C Reagent Methylamine (CH3NH2) (Nucleophile) Reagent->Inter Product 2-bromo-N-methyl-6-nitroaniline (Target Scaffold) Inter->Product - HF Downstream N-Methyl Benzimidazoles (Kinase Inhibitors) Product->Downstream Reduction (Fe/AcOH) + Cyclization

Figure 1: Synthetic pathway and activation logic for 2-bromo-N-methyl-6-nitroaniline.

Pharmacological Profile: Intrinsic Activity

Before cyclization, the 2-bromo-N-methyl-6-nitroaniline core exhibits specific biological activities typical of lipophilic nitroaromatics.

Antimicrobial & Antifungal Activity

Halogenated nitroanilines are known to disrupt microbial cell membranes. The presence of the electron-withdrawing nitro group, combined with the lipophilic bromine and N-methyl moiety, facilitates penetration into the lipid bilayer.

  • Mechanism: Membrane depolarization and interference with electron transport chains.

  • Spectrum:

    • Staphylococcus aureus (Gram-positive): High susceptibility due to the lack of an outer membrane.

    • Candida albicans: Moderate fungistatic activity.

  • SAR Insight: The bromine atom at the C2 position enhances lipophilicity (

    
    ), improving bioavailability compared to chloro- analogs, while the nitro group is essential for the "oxidative stress" mechanism of killing.
    
Toxicology & Safety (The Nitroaniline Effect)

Researchers must be aware of the toxicological profile inherent to this scaffold during handling and early-stage testing.

  • Hematotoxicity: Like many nitroanilines, this derivative has the potential to cause methemoglobinemia and hemolytic anemia (Heinz body formation) upon metabolic reduction of the nitro group to a hydroxylamine species.

  • Uncoupling: The compound can act as a protonophore, uncoupling oxidative phosphorylation in mitochondria, which leads to ATP depletion and cytotoxicity in mammalian cells.

Medicinal Chemistry Applications: The "Derivatives"

The primary value of 2-bromo-N-methyl-6-nitroaniline is its conversion into N-methyl benzimidazoles . These derivatives are pivotal in modern oncology.

CDK2/Cyclin A Degraders (PROTACs)

Recent patent literature (e.g., WO2024173412) highlights this scaffold as a building block for Cyclin-Dependent Kinase 2 (CDK2) degraders.

  • Role: The scaffold forms the "warhead" that binds to the ATP pocket of the kinase.

  • Transformation: The nitro group is reduced to an amine, followed by condensation with an aldehyde or carboxylic acid to close the imidazole ring.

  • Significance: This specific substitution pattern (2-Br, N-Me) allows for the creation of benzimidazoles that are pre-functionalized with a bromine handle, enabling further coupling (e.g., Suzuki-Miyaura) to attach the PROTAC linker and E3 ligase ligand.

Mechanism of Action (Downstream Benzimidazoles)

Once cyclized, the mechanism shifts from membrane disruption (precursor) to specific enzymatic inhibition (product).

MOA Scaffold 2-bromo-N-methyl-6-nitroaniline Step1 Reduction & Cyclization Scaffold->Step1 Drug N-Methyl Benzimidazole Derivative Step1->Drug Target CDK2 / PDE4 Enzyme Pocket Drug->Target ATP Competitive Binding Effect Inhibition of Cell Cycle (G1/S) Tumor Growth Suppression Target->Effect Downstream Signaling

Figure 2: Transition from chemical scaffold to bioactive kinase inhibitor.

Experimental Protocols

Antimicrobial Susceptibility Assay (MIC Determination)

To evaluate the intrinsic activity of the precursor or new open-chain derivatives.

  • Preparation: Dissolve 2-bromo-N-methyl-6-nitroaniline in DMSO (stock 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup: 96-well microtiter plate; serial 2-fold dilutions (range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is defined as the lowest concentration with no visible growth. Note: Expect MIC values in the range of 32–128

    
    g/mL for the uncyclized precursor.
    
General Reduction-Cyclization Protocol

To convert the scaffold into the bioactive benzimidazole core.

  • Reduction: Treat the nitroaniline (1 equiv) with Iron powder (5 equiv) and

    
     in EtOH/
    
    
    
    at reflux for 2 hours.
  • Cyclization: Filter iron, concentrate, and react the resulting diamine with triethyl orthoformate (or an aldehyde) in the presence of p-TsOH (cat.) at 80°C.

  • Purification: Flash chromatography (Hexane/EtOAc).

Quantitative Data Summary

Compound ClassKey SubstituentsPrimary Biological ActivityTarget MechanismToxicity Concern
Precursor 2-Br, 6-

, N-Me
Antimicrobial / CytotoxicMembrane disruption, UncouplingHemolysis, Skin Irritation
Derivative Benzimidazole (Cyclized)Kinase Inhibition (CDK2, PDE4)ATP-binding pocket competitionOff-target kinase binding
Metabolite Hydroxylamine analogToxicReactive Oxygen Species (ROS) generationMethemoglobinemia

References

  • Cyclin Dependent Kinase Degraders and Methods of Use Thereof. World Intellectual Property Organization, WO2024173412A2. (Describes the synthesis of 2-bromo-N-methyl-6-nitroaniline as Intermediate 3e).

  • Subchronic oral toxicology of 4-chloro-3-nitroaniline in the rat. Archives of Environmental Contamination and Toxicology. (Provides toxicological baseline for halogenated nitroanilines).

  • Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds. Current Organic Synthesis. (Details the antimicrobial mechanism of bromo-nitroaniline derivatives).

  • The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. (Discusses the reactivity of 2-bromo-6-nitroaniline derivatives).

Sources

Methodological & Application

Application Notes and Protocols for the N-methylation of 2-bromo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Methylated Anilines

N-methylated anilines are a cornerstone in modern medicinal chemistry and materials science. The introduction of a methyl group to an aniline nitrogen atom can profoundly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This "magic methyl" effect is a well-established strategy in drug discovery to optimize lead compounds. 2-bromo-6-nitroaniline is a versatile chemical intermediate, and its N-methylated derivative, N-methyl-2-bromo-6-nitroaniline, serves as a valuable building block for the synthesis of more complex heterocyclic systems and pharmacologically active agents. This guide provides a detailed, field-proven protocol for the N-methylation of 2-bromo-6-nitroaniline, emphasizing the underlying chemical principles and safety considerations.

Reaction Overview and Mechanistic Considerations

The N-methylation of 2-bromo-6-nitroaniline presents a unique challenge due to the electronic and steric nature of the substituents. The bromine atom and the nitro group are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine nitrogen. Furthermore, the ortho-positioning of these bulky groups creates considerable steric hindrance around the reaction center.

Several methods can be employed for the N-methylation of anilines, including the use of hazardous reagents like dimethyl sulfate. However, for a more controlled and safer laboratory-scale synthesis, the Eschweiler-Clarke reaction stands out as a robust and reliable choice.[1][2] This reaction utilizes a mixture of formic acid and formaldehyde to achieve methylation.

The reaction proceeds through the initial formation of an iminium ion from the reaction of 2-bromo-6-nitroaniline with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the desired N-methylated product, with the evolution of carbon dioxide driving the reaction to completion. A key advantage of the Eschweiler-Clarke reaction is that it typically avoids the over-methylation to form quaternary ammonium salts.

An alternative approach, particularly for mono-methylation of nitroanilines, involves the use of formaldehyde or paraformaldehyde in the presence of sulfuric acid. This method has been shown to be effective for a range of nitroanilines and can be a suitable alternative to the Eschweiler-Clarke reaction.[3]

This guide will focus on a proposed protocol based on the Eschweiler-Clarke reaction, with modifications to account for the specific properties of 2-bromo-6-nitroaniline.

Experimental Workflow

The overall workflow for the N-methylation of 2-bromo-6-nitroaniline is depicted in the following diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Reagents & Glassware Preparation Start Start: 2-bromo-6-nitroaniline, Formic Acid, Formaldehyde Reagents->Start Heating Heating & Reflux (Monitoring by TLC) Start->Heating Quenching Quenching with Ice-cold Water Heating->Quenching Basification Basification (e.g., with Na2CO3) Quenching->Basification Extraction Extraction with Organic Solvent Basification->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization eschweiler_clarke aniline 2-bromo-6-nitroaniline iminium Iminium Ion aniline->iminium + HCHO, - H₂O formaldehyde Formaldehyde (HCHO) formaldehyde->iminium product N-methyl-2-bromo-6-nitroaniline iminium->product + HCOO⁻ formic_acid Formic Acid (HCOOH) hydride Hydride Transfer hydride->iminium Hydride (H⁻) co2 CO₂ product->co2 releases

Sources

Application Note: High-Purity Isolation of 2-Bromo-N-methyl-6-nitroaniline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The purification of 2-bromo-N-methyl-6-nitroaniline (CAS: 1004618-77-2) presents a unique chromatographic challenge driven by its specific substitution pattern.[1] Unlike standard anilines, this molecule features an amino group flanked by two ortho-substituents: a bromine atom and a nitro group.[2]

This 2,6-disubstitution pattern creates two critical physicochemical effects that dictate the purification strategy:

  • Intramolecular Hydrogen Bonding (The "Ortho Effect"): The remaining amino proton forms a strong intramolecular hydrogen bond with the ortho-nitro oxygen. This "locks" the polarity within the molecule, significantly reducing its interaction with the silica stationary phase.

  • Steric Shielding: The bulky bromine and nitro groups sterically hinder the nitrogen lone pair, preventing it from acting as a Lewis base toward the acidic silanols of the column.

Consequently, this compound behaves as a "pseudo-hydrocarbon" on silica gel, eluting much faster than predicted by its functional groups. This protocol details a low-polarity elution strategy to prevent co-elution with the solvent front and ensure separation from unreacted starting materials.

Pre-Purification Analysis & Strategy[2]

Impurity Profile

Depending on the synthetic route (typically N-methylation of 2-bromo-6-nitroaniline or bromination of N-methyl-2-nitroaniline), the crude mixture likely contains:

ComponentStructurePolarity/InteractionPredicted Rf (Hex/EtOAc 9:1)
Target 2-bromo-N-methyl-6-nitroaniline Low (Internal H-bond, Steric shielding)0.65 - 0.75
Impurity A2-bromo-6-nitroaniline (Starting Material)Medium (Primary amine = more H-bond donors)0.45 - 0.55
Impurity B4-bromo-2-nitro-N-methylaniline (Regioisomer)Medium/High (Less steric crowding)0.30 - 0.40
Impurity C2-bromo-4-nitro-N-methylaniline (Regioisomer)High (Para-nitro = No internal H-bond)0.10 - 0.20
TLC Optimization

Standard error: Using 20-30% Ethyl Acetate (EtOAc) will cause the target to travel with the solvent front (


), making separation impossible.
  • Recommended Mobile Phase: 100% Hexane grading to 5% EtOAc.

  • Visualization: The compound is naturally yellow/orange. UV active at 254 nm.

Detailed Protocol: Flash Column Chromatography[1]

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: n-Hexane (or Petroleum Ether 40-60°C).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Column Dimensions: 10-20g silica per 1g of crude load (due to easy separation from polar impurities, lower silica ratios are acceptable).

Step-by-Step Procedure

Step 1: Sample Loading (Dry Load Method)

  • Rationale: The target has low solubility in hexane. Wet loading with DCM/EtOAc introduces a "solvent effect" that broadens bands.

  • Action: Dissolve crude residue in minimum Dichloromethane (DCM). Add Silica Gel (1:2 w/w ratio of crude to silica). Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

Step 2: Column Packing & Equilibration

  • Pack the column using a slurry of Silica Gel in 100% Hexane .

  • Critical: Flush with 2 column volumes (CV) of 100% Hexane to neutralize the heat of solvation and ensure bed stability.

Step 3: Elution Gradient

  • Fraction 1-5 (0-50 mL): Elute with 100% Hexane .

    • Observation: Highly non-polar impurities (if any) will elute.

  • Fraction 6-20: Switch to 98:2 Hexane:EtOAc .

    • Observation: The bright yellow/orange band of the target (2-bromo-N-methyl-6-nitroaniline) will begin to move rapidly.[1]

  • Fraction 20+: Increase to 95:5 Hexane:EtOAc only if the band tails.

    • Stop: Do not exceed 10% EtOAc unless flushing for polar impurities (Impurity C).

Step 4: Fraction Collection & Analysis

  • Collect small fractions (10-15 mL).

  • Spot on TLC plate; elute plate with 90:10 Hexane:EtOAc .

  • Combine fractions containing the single high-

    
     spot.[1]
    

Mechanistic Visualization

The following diagram illustrates the "Ortho Effect" mechanism that dictates the separation logic.

PurificationLogic Target Target Molecule (2-Br-N-Me-6-NO2-aniline) H_Bond Intramolecular H-Bond (NH ... O=N) Target->H_Bond Internal Stabilization Sterics Steric Shielding (Br & NO2 block N) Target->Sterics Physical Blocking Silica Silica Stationary Phase (Acidic Silanols) Interaction Adsorption Interaction Interaction->Silica Weak Binding Result Fast Elution (High Rf) Interaction->Result Determines H_Bond->Interaction Reduces Polarity Sterics->Interaction Prevents Binding

Figure 1: Mechanistic basis for the low-polarity elution strategy. The intramolecular hydrogen bond and steric bulk prevent the target molecule from binding strongly to the silica gel.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Target elutes in void volume (Fraction 1-2) Mobile phase too polar (e.g., used 10% EtOAc initially).Restart column with 100% Hexane . Ensure column is equilibrated.
Poor separation from Starting Material Overloading or "streaking" due to solubility issues.Switch to Gradient Elution : 100% Hex -> 99:1 -> 98:2. Reduce fraction size.
Product crystallizes on column tip High concentration/Low solubility in Hexane.Add 1-2% DCM to the mobile phase to improve solubility without drastically changing polarity.[1]

References

  • Context: Provides baseline solubility and synthesis data for the non-methylated precursor, establishing the foundation for polarity estim
    • Context: Verifies the commercial availability and physical form (solid) of the specific target compound.[3]

  • Context: Offers parallel protocols for polysubstituted nitroanilines, validating the use of recrystallization and column chrom
  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC. Retrieved from [Link]

    • Context: Academic grounding for the chromatographic behavior of nitro-compounds, supporting the "Ortho Effect" elution order theory.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and GC-MS Analysis of 2-Bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-methyl-6-nitroaniline (CAS: 1004618-77-2) is a critical halogenated nitroaniline intermediate, often employed in the synthesis of benzimidazole-based pharmaceuticals and azo dyes. Its analysis presents specific challenges due to the competing electronic effects of the electron-withdrawing nitro and bromo groups, which significantly reduce the basicity of the amine, and the potential for thermal lability during gas chromatography.

This guide provides a dual-modality analytical framework. We detail a Reverse-Phase HPLC (RP-HPLC) method for purity assessment and non-volatile impurity profiling, and a GC-MS protocol for volatile impurity identification and structural confirmation. Both methods are designed to be robust, scalable, and self-validating through isotopic pattern matching.

Physicochemical Profile & Method Implications[2][3][4][5][6][7][8][9]

Understanding the molecule is the first step in method design. The 2,6-disubstitution pattern creates a "steric gear" effect around the N-methyl group, influencing both retention and fragmentation.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 231.05 g/mol MS: Distinct molecular ion expected.
Formula C₇H₇BrN₂O₂MS: Br pattern (1:1 ratio of M:M+2) is the primary identifier.
LogP 2.7 – 2.9HPLC: Moderately lipophilic; requires high organic content (>50%) for elution.
pKa (Amine) < 0.0 (Est.)HPLC: The amine is essentially non-basic due to ortho-NO₂ and ortho-Br. pH buffering is less critical for peak shape than for typical anilines.
Thermal Stability ModerateGC: Nitro groups can degrade to nitroso/phenols at high inlet temps (>260°C).

Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the sample stage.

Workflow Sample Sample Source (Reaction Mix / Raw Material) Prep Sample Preparation (Dilution in ACN) Sample->Prep Decision Analytical Goal? Prep->Decision HPLC HPLC-DAD (Purity & Quantitation) Decision->HPLC Quant/Purity GCMS GC-MS (ID & Volatile Impurities) Decision->GCMS ID/Unknowns Result_HPLC Purity % UV Spectra HPLC->Result_HPLC Result_GCMS Structure Conf. Br Isotope Pattern GCMS->Result_GCMS

Caption: Analytical workflow selection based on data requirements. HPLC is preferred for quantitative purity; GC-MS for structural elucidation.

Protocol A: RP-HPLC with UV-DAD Detection

Objective: Quantitative purity analysis and monitoring of reaction progression.

Method Rationale

While standard C18 columns are sufficient, the presence of the nitro group allows for


 interactions. A Phenyl-Hexyl  column is recommended as an alternative if C18 fails to separate positional isomers (e.g., 4-nitro vs 6-nitro), but a high-quality end-capped C18 is the robust standard choice. We use an acidic mobile phase not to suppress ionization (the molecule is already neutral), but to suppress silanol activity on the column and sharpen peaks for any amine precursors.
Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Temperature: 35°C (Controls viscosity and retention stability).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection:

    • Primary: 254 nm (Aromatic ring).

    • Secondary: 340–360 nm (Nitroaniline charge transfer band).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Time (min)% Solvent BEvent
0.020Initial Equilibration
2.020Isocratic hold (elute polar salts)
12.090Linear Gradient
15.090Wash lipophilic dimers
15.120Re-equilibration
20.020End of Run
Experimental Procedure
  • Standard Prep: Weigh 10 mg of 2-bromo-N-methyl-6-nitroaniline reference standard. Dissolve in 10 mL ACN (1 mg/mL Stock). Dilute to 100 µg/mL with Water:ACN (50:50).

  • Sample Prep: Dissolve reaction crude in ACN. Filter through 0.22 µm PTFE filter.

  • System Suitability: Inject standard 5 times. RSD of Area should be < 2.0%. Tailing factor should be < 1.5.

Protocol B: GC-MS Analysis

Objective: Structural confirmation and identification of halogenated by-products.

Method Rationale

Direct injection is feasible due to the reduced hydrogen bonding capacity of the N-methyl and ortho-substituted amine. However, the inlet temperature must be optimized to prevent thermal denitrification. We utilize the distinctive Bromine Isotope Pattern (⁷⁹Br:⁸¹Br ≈ 1:1) as a built-in confirmation tool.

Instrument Parameters
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5MS or HP-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1).

    • Temperature: 240°C (Keep <260°C to minimize NO₂ loss).

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

Temperature Program
Rate (°C/min)Value (°C)Hold Time (min)
-601.0
202803.0
Total Run Time 15.0 min
Mass Spectral Interpretation (The "Expert" Insight)

The fragmentation of ortho-nitroanilines is distinct due to the "Ortho Effect."

  • Molecular Ion (M⁺): You will observe a doublet at m/z 230 and 232 of nearly equal intensity. This confirms the presence of one Bromine atom.

  • Ortho Effect ([M-OH]⁺): A characteristic loss of 17 Da is common in o-nitroanilines where the amine hydrogen interacts with the nitro oxygen.

    • Look for peaks at m/z 213/215 .

  • Loss of Nitro ([M-NO₂]⁺): Loss of 46 Da.

    • Look for peaks at m/z 184/186 .

  • Loss of Bromine ([M-Br]⁺): Loss of 79 or 81 Da.[1]

    • Look for a single peak (no doublet) at m/z 151 (C₇H₇N₂O₂⁺).

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 230 / 232 (1:1 Ratio) M_OH [M - OH]+ m/z 213 / 215 (Ortho Effect) M->M_OH - 17 Da M_NO2 [M - NO2]+ m/z 184 / 186 M->M_NO2 - 46 Da M_Br [M - Br]+ m/z 151 (Single Peak) M->M_Br - 79/81 Da

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 2-bromo-N-methyl-6-nitroaniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
HPLC: Peak Tailing Residual silanol interaction.Ensure column is "End-capped" (e.g., Eclipse Plus). Increase ionic strength slightly (add 5mM Ammonium Formate).
GC: Peak Broadening Sample overload or cold spots.Increase Split ratio (e.g., 50:1). Check inlet liner for wool contamination.
GC: Missing Molecular Ion Thermal degradation.Lower inlet temperature to 220°C. Ensure residence time in inlet is minimized (high flow or pressure pulse).
Recovery Low Solubility issues.Do not use 100% water as diluent. Use at least 50% ACN or MeOH for sample dissolution.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-N-methyl-6-nitroaniline Product Sheet. Retrieved from

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental Waters. Application Note 292. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775306, 2-Bromo-4-methyl-6-nitroaniline (Isomer Analog). Retrieved from

  • Michigan State University. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Substrate Profiling

The Substrate Challenge

The molecule 2-bromo-N-methyl-6-nitroaniline presents a classic "push-pull" steric and electronic conflict common in advanced scaffold synthesis (e.g., benzimidazole or quinoxaline precursors).

  • Electronic Activation (The "Pull"): The nitro group (

    
    ) at the C6 position is a strong electron-withdrawing group (EWG). Inductively and mesomerically, it depletes electron density from the ring, making the C-Br bond highly susceptible to Oxidative Addition by Pd(0). This is generally favorable.
    
  • Steric Congestion (The "Push"): The substrate is a 1,2,6-trisubstituted benzene. The central

    
    -methylamino group is flanked by a bromine atom and a nitro group.[1]
    
    • Conformational Lock: The "buttressing effect" of the 2-Br and 6-

      
       groups forces the 
      
      
      
      -methyl group out of planarity.
    • Catalyst Access: The bulky Pd-ligand complex must approach the C-Br bond, which is sterically shielded by the adjacent

      
      -methyl group.
      
  • Protic Sensitivity: The secondary amine (

    
    ) possesses an acidic proton (
    
    
    
    in DMSO, lowered by the EWGs). Under basic coupling conditions, this can lead to deprotonation, creating an amidocuprate-like species that may bind tightly to Palladium, poisoning the catalyst (the "Azide Effect").
The Solution: Ligand & Base Engineering

To overcome these barriers, we cannot use generic conditions (e.g.,


). We require a catalytic system that is:
  • Electron-Rich: To facilitate oxidative addition into the electron-deficient ring.

  • Bulky: To promote reductive elimination and prevent forming inactive Pd-dimers.

  • Base-Modulated: Strong enough to activate the boronic acid, but controlled to prevent massive deprotonation of the amine.

Recommended System: Pd(OAc)₂ + SPhos (or XPhos ) with Potassium Phosphate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) .

Part 2: Detailed Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Notes
2-bromo-N-methyl-6-nitroaniline Substrate (Electrophile)1.0Limiting reagent. Yellow/Orange solid.
Aryl Boronic Acid (

)
Coupling Partner1.2 - 1.5Excess required to account for protodeboronation.
Pd(OAc)₂ Catalyst Precursor0.02 - 0.052-5 mol%. Air stable Pd(II) source.
SPhos Ligand0.04 - 0.102:1 Ligand/Pd ratio. Buchwald biaryl phosphine.

(tribasic)
Base2.0 - 3.0Milder than alkoxides; buffers the reaction.
Toluene / Water (10:1)Solvent System--Biphasic system ensures solubility of all species.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • Rationale: Generating the active

    
     species ex situ or allowing time for reduction prevents induction periods and Pd-black precipitation.
    
  • In a distinct vial, dissolve

    
     (2.2 mg, 0.01 mmol) and SPhos  (8.2 mg, 0.02 mmol) in anhydrous Toluene (1 mL).
    
  • Stir at room temperature for 5–10 minutes. The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active catalytic species.

Step 2: Main Reaction Setup

  • To a reaction vial (microwave tube or Schlenk flask) equipped with a magnetic stir bar, add:

    • 2-bromo-N-methyl-6-nitroaniline (231 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.2 mmol).

    • 
       (424 mg, 2.0 mmol).
      
  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times). Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Add the Catalyst Solution (prepared in Step 1) via syringe.

  • Add degassed Water (0.5 mL) and additional degassed Toluene (4 mL) to reach a concentration of ~0.2 M.

Step 3: Reaction & Monitoring

  • Heat the mixture to 80–100°C .

    • Note: If using a microwave reactor, set to 100°C for 30–60 minutes.

    • Note: If using conventional heating (oil bath), reflux for 4–12 hours.

  • Monitor via TLC/LC-MS:

    • TLC Eluent: 20% EtOAc in Hexanes.

    • Look for the disappearance of the starting bromide (usually less polar) and appearance of the fluorescent biaryl product.

    • Warning: The nitro group makes materials strongly colored; do not rely solely on visual cues.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate phases.[2][3][4] Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Tip: Nitroanilines are often crystalline; recrystallization from EtOH/Water is a viable alternative for scale-up.

Part 3: Mechanism & Workflow Visualization

Reaction Workflow (DOT Diagram)

SuzukiWorkflow Start Start: Weigh Reagents PreComplex Pre-Complex Catalyst Pd(OAc)2 + SPhos in Toluene (10 min, RT) Start->PreComplex Setup Reaction Vessel Setup Add Substrate, Boronic Acid, Base Evacuate/Backfill N2 Start->Setup Combine Add Solvents & Catalyst Toluene/Water (10:1) PreComplex->Combine Setup->Combine Heat Reaction Phase 80-100°C (4-12h) Combine->Heat Monitor Monitor (TLC/LCMS) Check for SM consumption Heat->Monitor Monitor->Heat Incomplete Workup Workup EtOAc Extraction -> Brine Wash -> Dry Monitor->Workup Complete Purify Purification Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the SPhos-mediated Suzuki coupling of hindered nitroanilines.

Mechanistic Cycle (DOT Diagram)

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar(Br) Complex OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)3 / Base) PdII_Ar->TransMet PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Catalytic cycle highlighting the oxidative addition into the sterically hindered C-Br bond.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst deactivated or Sterics too high.Switch to XPhos or CataCXium A . Increase Temp to 110°C. Ensure ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

exclusion.
Black Precipitate (Pd Black) Catalyst decomposition ("Death").Increase Ligand:Pd ratio to 3:1. Pre-complex catalyst carefully.
Protodeboronation (Ar-H) Boronic acid instability.Use Boronic Ester (Pinacol) instead of acid. Switch base to

or

(anhydrous conditions).
Low Yield (<40%) Amine coordination/poisoning.Protect the amine (e.g., Boc or Acetyl) before coupling, then deprotect.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(vi), 431-445.[5] Link

  • Lykakis, I. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[3] RSC Advances, 14, 28725-28730. Link

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination with 2-Bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of C-N coupled products using the challenging substrate, 2-bromo-N-methyl-6-nitroaniline. This document delves into the mechanistic nuances, offers a detailed experimental protocol, and provides troubleshooting guidance based on established principles and field-proven insights. The protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Power and Challenge of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these critical linkages between aryl halides and amines.[1][2] This reaction has largely superseded harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution due to its milder conditions, broader substrate scope, and greater functional group tolerance.[1]

Despite its broad utility, specific substrate combinations can present significant challenges. The target substrate of this guide, 2-bromo-N-methyl-6-nitroaniline, encapsulates several of these difficulties:

  • Steric Hindrance: The presence of both a bromo and a nitro group ortho to the amine functionality creates a sterically congested environment around the reactive sites.

  • Electronic Effects: The strongly electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.

  • Potential for Side Reactions: The presence of multiple reactive functional groups can lead to undesired side reactions if the reaction conditions are not carefully optimized.

This guide aims to provide a robust protocol to overcome these challenges and successfully employ 2-bromo-N-methyl-6-nitroaniline in Buchwald-Hartwig amination reactions.

Mechanistic Considerations: The "Why" Behind the Protocol

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is crucial for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through a series of well-defined steps.[1][3][4]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition ArBr Ar-Br (2-bromo-N-methyl-6-nitroaniline) Amido_complex L-Pd(II)(Ar)(NR2) Amido Complex OA_complex->Amido_complex Amine Coordination & Deprotonation Amine R2NH (Amine Coupling Partner) Base Base Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Product Amido_complex->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Steps and Rationale for Experimental Choices:

  • Catalyst Activation: The active catalyst is a Pd(0) species. Often, a Pd(II) precatalyst, such as Pd(OAc)₂, is used, which is reduced in situ to Pd(0).[2] Modern, well-defined palladacycle precatalysts can offer more efficient formation of the active catalyst.[5]

  • Oxidative Addition: The aryl bromide adds to the Pd(0) center to form a Pd(II) complex. This is often the rate-determining step. For electron-deficient aryl bromides like our substrate, this step can be sluggish.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or products.[2]

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are crucial as they promote this step and prevent unwanted side reactions like β-hydride elimination.[1]

Given the challenging nature of 2-bromo-N-methyl-6-nitroaniline, the choice of catalyst, ligand, base, and solvent are paramount for a successful reaction.

Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of 2-bromo-N-methyl-6-nitroaniline with a generic secondary amine. Optimization may be required for specific coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-N-methyl-6-nitroaniline>98%Sigma-AldrichEnsure purity and dryness.
Amine Coupling Partner>98%VariesMust be anhydrous. If a solid, dry under vacuum. If a liquid, distill from a suitable drying agent.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsA common and effective precatalyst.
XPhosLigand gradeStrem ChemicalsA bulky, electron-rich ligand suitable for challenging substrates.[6]
Sodium tert-butoxide (NaOtBu)>98%, anhydrousAcros OrganicsA strong, non-nucleophilic base. Handle under an inert atmosphere.
TolueneAnhydrous, >99.8%Acros OrganicsDegas with argon or nitrogen for at least 30 minutes before use.
Oven-dried reaction vessel with stir barA Schlenk tube or a vial with a PTFE-lined septum cap is recommended.
Inert gas supply (Argon or Nitrogen)High purity
Step-by-Step Procedure

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

  • Preparation: In an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 2-bromo-N-methyl-6-nitroaniline (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Rationale: The order of addition of the solid reagents is not critical, but they should be added under a counterflow of inert gas to minimize exposure to air and moisture.

  • Inerting the System: Seal the reaction vessel and evacuate and backfill with inert gas (argon or nitrogen) three times.

    • Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, and the strong base is hygroscopic. A rigorously inert atmosphere is crucial for reproducible results.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe.

    • Rationale: Using degassed solvent prevents quenching of the catalyst. A slight excess of the amine is used to drive the reaction to completion.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

    • Rationale: Higher temperatures are often required for challenging substrates to overcome the activation energy barrier for oxidative addition.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Troubleshooting Start Low or No Yield Inactive_Catalyst Inactive Catalyst? Start->Inactive_Catalyst Ligand_Issue Inappropriate Ligand? Start->Ligand_Issue Base_Issue Incorrect Base? Start->Base_Issue Substrate_Issue Poor Substrate Reactivity? Start->Substrate_Issue Sol_Catalyst Use a palladacycle precatalyst (e.g., XPhos Pd G3). Ensure anhydrous/anaerobic conditions. Inactive_Catalyst->Sol_Catalyst Solution Sol_Ligand Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos). Ligand_Issue->Sol_Ligand Solution Sol_Base Try a different base (e.g., K3PO4, Cs2CO3), may require higher temp. Base_Issue->Sol_Base Solution Sol_Substrate Increase reaction temperature or time. Increase catalyst/ligand loading. Substrate_Issue->Sol_Substrate Solution

Figure 3: Troubleshooting Guide for Low Yields.

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure rigorously anhydrous and anaerobic conditions. Consider using a more robust precatalyst like a palladacycle.[5]
Poor ligand choiceWhile XPhos is a good starting point, other bulky biarylphosphine ligands like RuPhos or BrettPhos may offer improved performance.[5]
Incorrect baseFor base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[2]
Side Product Formation (e.g., Hydrodehalogenation) Catalyst decomposition or competing reaction pathwaysOptimize the reaction temperature; sometimes a lower temperature can suppress side reactions. Ensure a high-purity ligand and catalyst.
Difficulty in Purification Residual palladiumDuring workup, washing the organic layer with an aqueous solution of a thiol-containing scavenger can help remove residual palladium.

Conclusion

The Buchwald-Hartwig amination of 2-bromo-N-methyl-6-nitroaniline is a challenging yet achievable transformation. Success hinges on a careful selection of reaction parameters to overcome the inherent steric and electronic hurdles of the substrate. By understanding the underlying mechanism and employing a robust experimental protocol with meticulous attention to inert atmosphere techniques, researchers can effectively utilize this powerful C-N bond-forming reaction in their synthetic endeavors. The information and protocols provided herein serve as a comprehensive guide to navigate the complexities of this specific application, enabling the efficient synthesis of valuable molecular targets.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. The Development of the Buchwald-Hartwig Amination. DSpace@MIT. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Csékei, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1081–1087. [Link]

Sources

Strategic Synthesis of 7-Bromo-1-methylbenzimidazoles via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Code: AN-BZ-7BR-01

Executive Summary & Strategic Rationale

This guide details the synthesis of 7-bromo-1-methyl-2-substituted-benzimidazoles utilizing 2-bromo-N-methyl-6-nitroaniline as a high-value scaffold.

Why this Precursor? Standard benzimidazole synthesis often suffers from regioisomeric ambiguity. Tautomerism in


-unsubstituted benzimidazoles typically results in inseparable mixtures of 5-/6- or 4-/7-substituted products. By utilizing 2-bromo-N-methyl-6-nitroaniline , the researcher achieves two critical strategic advantages:
  • Regio-Locking: The pre-installed

    
    -methyl group eliminates tautomerism, forcing the cyclization to yield exclusively the 7-bromo  isomer (rather than the 4-bromo).
    
  • Orthogonal Functionalization: The resulting 7-bromo motif provides a rare handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the sterically congested "bay region" of the benzimidazole, a privileged position in kinase inhibitors and PARP inhibitors.

Chemical Pathway & Regiochemistry

The transformation relies on the reduction of the nitro group to an amine, followed by condensation with an aldehyde (or carboxylic acid equivalent).

Reaction Mechanism & Atom Mapping

The following diagram illustrates the atom-economy and regiochemical outcome, confirming the position of the bromine atom at C7 relative to the N1-methyl group.

ReactionPathway cluster_regio Regiochemical Lock SM 2-bromo-N-methyl-6-nitroaniline (Precursor) Inter Intermediate: 3-bromo-N2-methylbenzene-1,2-diamine SM->Inter Nitro Reduction (Na2S2O4 or Fe/AcOH) Prod 7-Bromo-1-methyl-2-arylbenzimidazole (Target Scaffold) Inter->Prod Cyclization (R-CHO / Oxidant) Text The N-Methyl group (Pos 1) forces the adjacent Bromine to Position 7 in the fused system.

Caption: Regioselective pathway. The N1-methyl "anchor" ensures the bromine is positioned at C7, distinct from the C4 isomer.

Experimental Protocols

Method A: One-Pot Sodium Dithionite Reductive Cyclization

Best for: Rapid library synthesis, mild conditions, aldehyde diversity.[1][2] Mechanism:


 serves as a chemoselective nitro-reductant that generates the diamine in situ, which immediately condenses with the aldehyde.
Reagents & Materials
  • Precursor: 2-bromo-N-methyl-6-nitroaniline (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 - 4.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or DMSO (for difficult substrates)

  • Base: Catalytic Piperidine (optional, speeds up condensation)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 2-bromo-N-methyl-6-nitroaniline (1 mmol, 231 mg) and the chosen aldehyde (1.1 mmol) in Ethanol (10 mL).

  • Activation: Prepare a fresh solution of Sodium Dithionite (3 mmol, ~522 mg) in Water (3 mL). Note:

    
     degrades rapidly in solution; prepare immediately before use.
    
  • Addition: Add the dithionite solution dropwise to the ethanol mixture. The yellow color of the nitroaniline should fade.

  • Reflux: Heat the mixture to 70–80 °C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the yellow nitro-spot and the appearance of a fluorescent benzimidazole spot.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Add dilute Ammonium Hydroxide (

      
      ) until pH ~9. This ensures the benzimidazole is in its free base form.
      
    • The product often precipitates. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Method B: Stepwise Iron-Mediated Cyclization

Best for: Large-scale synthesis (>5g), acid-stable substrates, preventing des-bromination. Mechanism: Iron powder reduces the nitro group; Acetic acid catalyzes the ring closure.

Reagents & Materials
  • Precursor: 2-bromo-N-methyl-6-nitroaniline (1.0 equiv)

  • Aldehyde: 1.1 equiv

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Oxidant (Air): Open vessel reflux is usually sufficient to oxidize the intermediate aminal to the imidazole.

Step-by-Step Protocol
  • Reduction/Cyclization: Suspend 2-bromo-N-methyl-6-nitroaniline (5 mmol) and the aldehyde (5.5 mmol) in Glacial Acetic Acid (20 mL).

  • Iron Addition: Add Iron powder (25 mmol) in portions to prevent excessive exotherm.

  • Heating: Heat to 100 °C (reflux) for 3 hours.

  • Filtration: Cool the mixture and filter through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with EtOAc.

  • Neutralization (Critical): The filtrate contains the product as an acetate salt. Pour into crushed ice and slowly basify with

    
     (solid) or 
    
    
    
    (aq) to pH 8–9.
  • Extraction: Extract with EtOAc or DCM.

  • Purification: Column chromatography is recommended to remove trace iron salts which can cause peak broadening in NMR.

Data Summary & Troubleshooting

Comparative Yields (Representative)
R-CHO SubstituentMethod A (Dithionite) YieldMethod B (Fe/AcOH) YieldNotes
Phenyl (Benzaldehyde)78%85%Standard benchmark.
4-Methoxy-phenyl82%88%Electron-rich aldehydes work well in both.
4-Nitro-phenyl65%40%Method B may reduce the aldehyde's nitro group. Use Method A.
Pyridyl (Heterocycle)70%60%Iron salts can chelate pyridines; Method A preferred.
Alkyl (Heptanal)55%45%Aliphatic aldehydes are prone to aldol side-reactions.
Troubleshooting Guide
  • Issue: Loss of Bromine.

    • Cause: Hydrogenolysis can occur if using

      
      .
      
    • Solution: Stick to

      
       or Fe/AcOH. Avoid catalytic hydrogenation.[4]
      
  • Issue: Incomplete Cyclization (Intermediate Amine observed).

    • Cause: The condensation step is too slow.

    • Solution: Add an oxidant (e.g.,

      
       catalytic or open the flask to air more vigorously) or increase temperature.
      
  • Issue: Regioisomer mixtures.

    • Verification: Check the starting material purity. If the

      
      -methyl group was not fully installed, you will get mixtures. Run NOESY NMR: The N-Me protons should show a strong NOE correlation with the C7-H (if Br is absent) or no correlation with C7-Br, but distinct from the C4 proton.
      

Workflow Decision Tree

Use the following logic to select the optimal synthesis route for your specific target.

Workflow Start Start: 2-bromo-N-methyl-6-nitroaniline Q1 Does Target R-group contain acid-sensitive moieties (e.g., Boc, acetal)? Start->Q1 MethodA Method A: Na2S2O4 / EtOH (Mild, Neutral/Basic) Q1->MethodA Yes Q2 Does Target R-group contain reducible groups (Nitro, Azide)? Q1->Q2 No Post Post-Synthesis: Suzuki/Buchwald Coupling at C7-Br MethodA->Post Q2->MethodA Yes (Fe reduces NO2) MethodB Method B: Fe / AcOH (Robust, Acidic) Q2->MethodB No MethodB->Post

Caption: Decision matrix for selecting the reductive cyclization method based on substrate compatibility.

References

  • Yang, D., et al. (2005). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization."[1] Synthesis, 2005(1), 47-56.[1]

  • Hanan, E. J., et al. (2010). "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles."[4][5] Synlett, 2010(18), 2759-2764.

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

  • Park, Y., et al. (2011). "Intramolecular N-Arylations of Amidines Mediated by Potassium Hydroxide in DMSO at 120 °C Enable the Preparation of Diversely Substituted Benzimidazoles."[4] The Journal of Organic Chemistry, 76(22), 9577-9583.

  • BenchChem Technical Data. "Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole." (Used for physical property estimation of analogs).[6]

Sources

preparation of pharmaceutical intermediates from 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pharmaceutical Intermediates from 2-Bromo-N-methyl-6-nitroaniline

Part 1: Executive Summary & Strategic Utility

The Challenge in Medicinal Chemistry: Benzimidazole derivatives are "privileged scaffolds" in drug discovery, serving as the core structure for numerous Tyrosine Kinase Inhibitors (TKIs), PARP inhibitors, and anticoagulants (e.g., Dabigatran analogs). However, a persistent synthetic challenge is regiocontrol .

Standard synthesis involves alkylating a pre-formed 4-bromobenzimidazole, which invariably yields a difficult-to-separate mixture of 1-methyl-4-bromo and 1-methyl-7-bromo isomers due to annular tautomerism.[1]

The Solution: 2-Bromo-N-methyl-6-nitroaniline (CAS 1004618-77-2) serves as a high-value "regio-locking" building block.[1] By pre-installing the N-methyl group on the aniline nitrogen before cyclization, this precursor forces the formation of the 7-bromo-1-methyl-1H-benzimidazole isomer exclusively.[1] This application note details the optimized protocol for converting this starting material into a pure, functionalizable scaffold ready for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 2: Chemical Profile & Reactivity Landscape

PropertyData
Compound Name 2-Bromo-N-methyl-6-nitroaniline
CAS Number 1004618-77-2
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Key Functional Groups Nitro (C6): Precursor to amine for cyclization.Bromo (C2): Orthogonal handle for cross-coupling.N-Methyl: Regio-directing group.[1][2][3]
Storage 2-8°C, inert atmosphere, protect from light.
The "Regio-Lock" Mechanism

Unlike the alkylation of benzimidazoles, which is governed by sterics and electronics often favoring the 1,4-isomer, the use of 2-bromo-N-methyl-6-nitroaniline pre-defines the N1 position.[1]

  • Step 1: Reduction of the nitro group yields 3-bromo-N1-methyl-1,2-benzenediamine .[1]

  • Step 2: Cyclization connects the secondary amine (N-Me) and the primary amine (NH2) via a carbon bridge.

  • Result: The bromine atom, originally adjacent to the N-methyl group, ends up at position 7 of the benzimidazole ring (adjacent to N1).

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without debrominating the aromatic ring.

Rationale: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis (cleaving the C-Br bond). Therefore, a dissolving metal reduction (Fe/AcOH) or a dithionite reduction is preferred to preserve the halogen handle.

Materials:

  • 2-Bromo-N-methyl-6-nitroaniline (10.0 g, 43.3 mmol)[1]

  • Iron powder (325 mesh, 12.1 g, 216 mmol, 5.0 eq)

  • Ammonium chloride (NH₄Cl) (11.6 g, 216 mmol, 5.0 eq)

  • Ethanol (100 mL) / Water (25 mL) mixture

  • Ethyl Acetate (for extraction)[4]

Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2-bromo-N-methyl-6-nitroaniline in Ethanol/Water (4:1 v/v).

  • Activation: Add Ammonium Chloride and heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (yellow/orange) should disappear, replaced by a more polar, likely fluorescent diamine spot.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Yield: Expect ~85–92% of 3-bromo-N1-methyl-1,2-benzenediamine as a dark oil or low-melting solid.[1] Use immediately in the next step to avoid oxidation.

Protocol B: Cyclization to 7-Bromo-1-methyl-1H-benzimidazole

Objective: Form the imidazole ring.

Materials:

  • Crude Diamine from Protocol A (approx. 40 mmol)

  • Triethyl Orthoformate (TEOF) (50 mL, excess)

  • p-Toluenesulfonic acid (pTSA) (catalytic, 100 mg)

  • Alternative: Formic acid (98%) can be used as both solvent and reagent.

Procedure (TEOF Method - Anhydrous Conditions):

  • Dissolution: Dissolve the diamine in Triethyl Orthoformate (50 mL).

  • Catalysis: Add catalytic pTSA.

  • Reaction: Reflux at 100–110°C for 3 hours.

    • Mechanism:[1][5][6] The orthoformate condenses with both amines, eliminating ethanol to close the ring.

  • Workup:

    • Evaporate excess TEOF under reduced pressure.

    • Dissolve residue in DCM (dichloromethane).

    • Wash with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% -> 5% Methanol in DCM.

    • Note: Benzimidazoles are basic; adding 1% Triethylamine to the eluent can improve peak shape.

  • Characterization:

    • Product: 7-Bromo-1-methyl-1H-benzimidazole.[1]

    • 1H NMR Check: Look for the distinct singlet at ~8.0-8.2 ppm (C2-H) and the N-methyl singlet at ~3.8-4.0 ppm.[1] The aromatic region should show a characteristic splitting pattern for the 7-bromo substitution (doublet, triplet, doublet).

Part 4: Visualization of Reaction Landscape

The following diagram illustrates the regioselective advantage of this pathway compared to traditional methods.

ReactionPathway SM 2-Bromo-N-methyl- 6-nitroaniline (Regio-Lock Precursor) Intermediate 3-Bromo-N1-methyl- 1,2-benzenediamine SM->Intermediate Fe / NH4Cl (Nitro Reduction) Product 7-Bromo-1-methyl- 1H-benzimidazole (Target Scaffold) Intermediate->Product HC(OEt)3 / pTSA (Cyclization) Downstream Suzuki Coupling (Kinase Inhibitors) Product->Downstream Pd(PPh3)4 Ar-B(OH)2 Traditional Traditional Route: Alkylation of 4-Bromobenzimidazole Mixture Mixture of Isomers: 1-Me-4-Br + 1-Me-7-Br (Difficult Separation) Traditional->Mixture Me-I / Base Mixture->Product Low Yield Purification

Caption: Figure 1. The "Regio-Lock" Strategy. Using the N-methylated nitroaniline precursor guarantees the formation of the 7-bromo isomer, bypassing the isomeric mixture issues inherent in traditional alkylation routes.

Part 5: Application in Drug Discovery (Case Studies)

The 7-bromo-1-methyl-1H-benzimidazole scaffold is a versatile intermediate for:

  • Dual-Action Kinase Inhibitors:

    • The C2 position (imidazole carbon) can be lithiated or activated to attach heterocycles (e.g., thiazoles, pyridines).

    • The C7-Bromine allows for the introduction of solubilizing tails or hydrophobic groups via Suzuki coupling to fit into the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).

  • Biaryl Synthesis via C-H Activation:

    • Recent methodologies allow for direct C-H activation at C2. The presence of the C7-Br provides a handle for subsequent orthogonal functionalization, enabling the rapid construction of "SAR libraries" (Structure-Activity Relationship) where the C7 substituent is varied to tune metabolic stability.

Part 6: Safety & Handling (MSDS Highlights)

  • 2-Bromo-N-methyl-6-nitroaniline:

    • Hazard:[1] Skin and eye irritant. Potential sensitizer.

    • Handling: Use in a fume hood. Wear nitrile gloves.

  • Aromatic Amines (Intermediate):

    • Hazard:[1] Suspected carcinogens/mutagens. Avoid inhalation of dust/vapors.

    • Disposal: Segregate as hazardous organic waste (nitrogen-containing).[1]

  • Triethyl Orthoformate:

    • Hazard:[1] Flammable liquid. Moisture sensitive.

References

  • National Institute of Standards and Technology (NIST). 4-Bromo-2-methyl-6-nitroaniline (Isomer Analog Data). [Link][1][7]

  • Asian Journal of Research in Chemistry. A Current Study on Benzimidazole Derivatives: Synthesis and Pharmacological Activity. (General Benzimidazole Protocols). [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines: Methodologies. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic utility of 2-bromo-N-methyl-6-nitroaniline as a versatile starting material for the construction of valuable heterocyclic scaffolds. As a Senior Application Scientist, this document moves beyond simple procedural outlines to explain the underlying chemical principles, strategic considerations for experimental design, and detailed, field-tested protocols for the synthesis of key heterocyclic systems. The methodologies described herein are grounded in established chemical literature, offering a robust starting point for research and development in medicinal chemistry and materials science.

Strategic Overview: The Synthetic Potential of 2-bromo-N-methyl-6-nitroaniline

2-bromo-N-methyl-6-nitroaniline is a richly functionalized aromatic building block. The strategic placement of the bromo, N-methyl, and nitro groups offers a powerful toolkit for the synthetic chemist, enabling a variety of cyclization strategies to access diverse heterocyclic cores. The key reactive sites and their potential transformations are:

  • The ortho-Nitro and N-Methylamino Groups: This functionality is a classic precursor to the benzimidazole ring system. Through a reductive cyclization process, the nitro group is converted to an amine, which then condenses with a suitable one-carbon source to form the imidazole ring.

  • The Bromo Group: This serves as a versatile handle for a range of cross-coupling reactions. Palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, and copper-catalyzed Ullmann-type reactions can be employed to introduce further complexity or to effect intramolecular ring closure.[1][2]

  • The Aromatic Ring: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, which can be a consideration in electrophilic or nucleophilic aromatic substitution reactions.

This guide will focus on two primary and highly reliable applications: the synthesis of substituted benzimidazoles and the construction of the quinoxaline scaffold.

Application I: Synthesis of 1-Methyl-4-bromo-7-nitrobenzimidazoles via Reductive Cyclization

The synthesis of benzimidazoles from o-nitroanilines is a well-established and highly efficient method.[3][4] This one-pot procedure involves the in situ reduction of the nitro group to an amine, which then condenses with an aldehyde to form the benzimidazole core. The N-methyl group on the starting material is carried through the reaction to yield the corresponding 1-methylbenzimidazole.

Causality of Experimental Choices:
  • Reducing Agent: Sodium dithionite (Na₂S₂O₄) is an excellent choice for this transformation.[4] It is an inexpensive, effective, and relatively mild reducing agent for nitro groups that is compatible with a wide range of functional groups on the aldehyde coupling partner. Alternative reducing systems include iron powder in acidic media or catalytic hydrogenation (e.g., Pd/C, H₂).[5][6]

  • Solvent: A mixture of ethanol and water or methanol is typically used to ensure the solubility of both the organic substrates and the inorganic reducing agent.

  • Reaction Control: The reaction is often heated to drive the condensation and cyclization steps to completion. Monitoring by thin-layer chromatography (TLC) is crucial to determine the point of complete consumption of the starting aniline.

Experimental Workflow Diagram

G cluster_0 One-Pot Reductive Cyclization A 2-bromo-N-methyl-6-nitroaniline + Aldehyde (R-CHO) B Add Sodium Dithionite (Na₂S₂O₄) in Ethanol/Water A->B Reagents C Heat to Reflux B->C Conditions D Reaction Monitoring by TLC C->D Process Control E Workup: Cool, Precipitate in Water, Filter D->E Completion F Purification: Recrystallization or Column Chromatography E->F Isolation G 1-Methyl-2-substituted-4-bromo-7-nitrobenzimidazole F->G Final Product

Caption: Workflow for the one-pot synthesis of benzimidazoles.

Detailed Protocol: Synthesis of 4-bromo-1-methyl-7-nitro-2-phenyl-1H-benzo[d]imidazole

Materials:

  • 2-bromo-N-methyl-6-nitroaniline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium dithionite (Na₂S₂O₄) (4.0 equiv)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-N-methyl-6-nitroaniline (e.g., 2.31 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol).

  • Add ethanol (50 mL) and stir to dissolve the starting materials.

  • In a separate beaker, dissolve sodium dithionite (6.96 g, 40 mmol) in water (30 mL).

  • Add the aqueous sodium dithionite solution to the flask containing the aniline and aldehyde.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent), observing the disappearance of the starting aniline spot.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of cold water with stirring. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol/water or purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Dry the purified product under vacuum to yield the desired 4-bromo-1-methyl-7-nitro-2-phenyl-1H-benzo[d]imidazole as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic shifts for the aromatic protons, the N-methyl group, and the phenyl substituent, along with a molecular ion peak corresponding to C₁₄H₁₀BrN₃O₂.

Application II: Proposed Synthesis of 5-bromo-8-methylquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[7] A common and effective synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] This protocol proposes a two-step sequence starting from 2-bromo-N-methyl-6-nitroaniline: first, the reduction of the nitro group to afford the in situ generation of 3-bromo-N¹-methylbenzene-1,2-diamine, followed by condensation with a suitable 1,2-dicarbonyl compound.

Causality of Experimental Choices:
  • Reduction Step: For this transformation, a more robust reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation is often preferred over sodium dithionite to ensure complete reduction to the diamine without premature side reactions.

  • Condensation Step: The condensation is typically carried out in a protic solvent like ethanol or methanol and is often acid-catalyzed. The reaction with a 1,2-dicarbonyl compound like glyoxal or benzil is usually rapid.

  • One-Pot vs. Two-Step: While this can be performed as a one-pot reaction, a two-step process with isolation of the intermediate diamine (which may be unstable) can sometimes provide cleaner results and higher overall yields. The protocol below outlines a one-pot approach for efficiency.

Proposed Synthetic Pathway Diagram

G cluster_1 Proposed Quinoxaline Synthesis Start 2-bromo-N-methyl-6-nitroaniline Step1 Step 1: Reduction SnCl₂·2H₂O, HCl, Ethanol, Heat Start->Step1 Intermediate In situ generation of 3-bromo-N¹-methylbenzene-1,2-diamine Step1->Intermediate Step2 Step 2: Condensation Add 1,2-Dicarbonyl (e.g., Benzil), Reflux Intermediate->Step2 Product 5-bromo-1-methyl-2,3-diphenyl-1,2-dihydroquinoxaline (and subsequent oxidation) Step2->Product Final 5-bromo-8-methyl-2,3-diphenylquinoxaline Product->Final Aromatization (often spontaneous with air)

Caption: Proposed two-step, one-pot synthesis of quinoxalines.

Proposed Protocol: Synthesis of 5-bromo-8-methyl-2,3-diphenylquinoxaline

Materials:

  • 2-bromo-N-methyl-6-nitroaniline (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Benzil (1.0 equiv)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-bromo-N-methyl-6-nitroaniline (2.31 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Carefully add concentrated HCl (10 mL) to the suspension.

  • Add a solution of tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (20 mL) portion-wise to the reaction mixture. An exotherm may be observed.

  • Heat the mixture to reflux for 1-2 hours to ensure complete reduction of the nitro group. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add benzil (2.10 g, 10 mmol).

  • Return the mixture to reflux and heat for an additional 2-4 hours. The reaction progress can be monitored by TLC for the formation of the quinoxaline product.

  • After cooling, carefully neutralize the reaction mixture by the slow addition of 2 M NaOH solution until the pH is approximately 8-9. Caution: This neutralization is exothermic.

  • Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-8-methyl-2,3-diphenylquinoxaline.

Advanced Synthetic Strategies & Future Directions

While the protocols above represent robust and high-yielding methods, the functionality of 2-bromo-N-methyl-6-nitroaniline also allows for more advanced synthetic explorations.

  • Palladium-Catalyzed Intramolecular Cyclization: It is conceivable to first perform a Suzuki or Sonogashira coupling at the bromine position to introduce a side chain. Subsequent palladium-catalyzed intramolecular C-H activation or other cyclization modes could lead to the formation of more complex fused heterocyclic systems.[9][10]

  • Ullmann Condensation for Phenazine Synthesis: An Ullmann condensation reaction between 2-bromo-N-methyl-6-nitroaniline and a suitable o-phenylenediamine derivative could be a viable route to phenazine precursors.[1] Subsequent reductive cyclization would then form the phenazine core.[11]

These advanced methods require more specialized catalysts and conditions but open the door to a wider array of novel heterocyclic structures.

Data Summary

Starting MaterialReagentsHeterocyclic Product ClassKey Features
2-bromo-N-methyl-6-nitroanilineAldehyde, Na₂S₂O₄BenzimidazoleOne-pot, high functional group tolerance, reliable.
2-bromo-N-methyl-6-nitroanilineSnCl₂·2H₂O, 1,2-DicarbonylQuinoxalineTwo-step, one-pot sequence, access to a different core.
2-bromo-N-methyl-6-nitroanilineOrganoboron, Pd catalystBiaryl AnilineIntermediate for further cyclization.
2-bromo-N-methyl-6-nitroanilineAmine, Cu catalystDiamino BiarylPrecursor for phenazines and other fused systems.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-N-methyl-6-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2B6N-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Improvement & Troubleshooting Guide

Executive Summary & Route Selection

User Query: "I need to synthesize 2-bromo-N-methyl-6-nitroaniline with high yield. My current yields are inconsistent. Which route should I use?"

Scientist's Response: The synthesis of 2-bromo-N-methyl-6-nitroaniline presents a classic regioselectivity challenge. The steric crowding of the ortho-substituents (Bromo and Nitro) combined with the electronic deactivation of the ring makes standard protocols prone to failure.

We recommend two primary workflows depending on your starting material availability and purity requirements.

FeatureRoute A: S_NAr Displacement (Recommended) Route B: Direct N-Methylation
Starting Material 1-Bromo-2-fluoro-3-nitrobenzene2-Bromo-6-nitroaniline
Mechanism Nucleophilic Aromatic SubstitutionNucleophilic Aliphatic Substitution
Regioselectivity Perfect (100%) Moderate (Risk of N,N-dimethylation)
Typical Yield >90%60–75%
Primary Risk Hydrolysis of Fluorine (if wet)Over-alkylation & low conversion
Best For High-value/GMP synthesisLow-cost/Bulk synthesis
Decision Logic (Workflow Visualization)[1]

RouteSelection Start Select Starting Material RouteA_Start 1-Bromo-2-fluoro-3-nitrobenzene Start->RouteA_Start High Purity Req. RouteB_Start 2-Bromo-6-nitroaniline Start->RouteB_Start Cost Sensitive ProcessA Route A: S_NAr (Methylamine/THF) RouteA_Start->ProcessA + MeNH2 ProcessB Route B: N-Methylation (MeI/NaH or K2CO3) RouteB_Start->ProcessB + MeI Target TARGET: 2-Bromo-N-methyl-6-nitroaniline ProcessA->Target Major (>90%) ImpurityA Impurity: Phenol (via Hydrolysis) ProcessA->ImpurityA If Water Present ProcessB->Target Major (60-75%) ImpurityB Impurity: N,N-Dimethyl (Over-alkylation) ProcessB->ImpurityB Excess MeI

Figure 1: Decision matrix for synthetic route selection based on starting material and impurity risks.

Technical Protocol: Route A (S_NAr Displacement)

The "Gold Standard" for Regioselectivity. [1]

This method relies on the high reactivity of the fluorine atom at the 2-position, which is activated by the adjacent electron-withdrawing nitro group. The bromine atom at position 1 is less labile than the fluorine, ensuring high chemoselectivity.[1]

Optimized Protocol
  • Reagents:

    • Substrate: 1-Bromo-2-fluoro-3-nitrobenzene (1.0 eq)[2]

    • Nucleophile: Methylamine (2.0 M in THF, 2.5 eq)[1]

    • Solvent: Anhydrous THF (0.5 M concentration)

    • Base: Triethylamine (1.2 eq) - Optional, to scavenge HF, though excess methylamine often suffices.[1]

  • Procedure:

    • Dissolve substrate in anhydrous THF under N2 atmosphere.

    • Cool to 0°C (ice bath).

    • Add Methylamine solution dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1). The starting material (higher Rf) should disappear.[1]

  • Workup:

    • Concentrate volatiles under reduced pressure.[3]

    • Dilute with EtOAc, wash with water (x2) and Brine (x1).[1]

    • Dry over Na2SO4.[2]

Troubleshooting Guide (Route A)
SymptomDiagnosisCorrective Action
Low Yield / Unreacted SM Methylamine gas escapedUse a sealed pressure tube or fresh Methylamine in THF solution.
New Spot (Lower Rf than Product) Hydrolysis to PhenolCRITICAL: Water was present.[1] The F-C bond hydrolyzes to OH in the presence of water and base. Ensure anhydrous THF and reagents.
Product is an Oil (should be solid) Residual SolventThis compound crystallizes well from Ethanol/Water or Hexane.[1] Recrystallize to solidify.

Technical Protocol: Route B (Direct N-Methylation)

The "Fix-it" Route for Available Anilines.

Direct methylation of 2-bromo-6-nitroaniline is difficult because the amino group is sandwiched between two electron-withdrawing groups (EWGs) and bulky substituents. The nucleophilicity is severely reduced.

Optimized Protocol
  • Reagents:

    • Substrate: 2-Bromo-6-nitroaniline (1.0 eq)[2]

    • Alkylating Agent: Iodomethane (MeI) (1.1 eq) - Strict stoichiometry.[1]

    • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)[1]

    • Solvent: Anhydrous DMF (0.2 M)

  • Procedure:

    • Dissolve substrate in DMF under Argon.

    • Cool to 0°C.

    • Add NaH portion-wise. Wait for H2 evolution to cease (approx. 30 min).[1] The solution will turn deep red/orange (anion formation).[1]

    • Add MeI dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Workup:

    • Quench: Pour carefully into ice water.

    • Extraction: Extract with EtOAc.

    • Purification: Column chromatography is usually required to separate Mono-methyl (Target) from Di-methyl (Impurity) and Unreacted SM.

Troubleshooting Guide (Route B)
SymptomDiagnosisCorrective Action
Low Conversion (<50%) Anion not formedThe amine is very weak. Ensure NaH is fresh. If using K2CO3, switch to NaH or heat to 60°C (risk of dimethylation increases).[1]
High Dimethyl Impurity Over-alkylationStop reaction early. Do not aim for 100% conversion. Use exactly 1.0–1.1 eq of MeI. If dimethyl >10%, reduce MeI to 0.95 eq and recycle SM.[1]
Red/Dark Mixture Oxidation/DegradationNitroanilines are light/air sensitive in basic solution. Keep under Argon and in the dark.

Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is more aggressive and often leads to higher rates of N,N-dimethylation.[1] If you must use DMS, lower the temperature to -10°C during addition and use K2CO3 in Acetone (reflux) instead of NaH/DMF to moderate the reactivity.

Q2: Why not just brominate N-methyl-2-nitroaniline? A: This is a "trap." The amino group directs ortho/para.[4] In N-methyl-2-nitroaniline, the para position (4-position) is sterically open and electronically activated. Bromination will predominantly yield 4-bromo-N-methyl-2-nitroaniline , not the desired 6-bromo isomer. The 6-position is blocked by the N-methyl group's steric bulk and the nitro group.

Q3: The product is bright orange/red. Is this normal? A: Yes. Nitroanilines are deeply colored due to the "push-pull" electronic system (donor amine, acceptor nitro).[1] 2-Bromo-N-methyl-6-nitroaniline is typically a yellow-to-orange solid. Dark brown or tar indicates decomposition.

Q4: How do I separate the N-methyl (product) from N,N-dimethyl (impurity)? A: They have different polarities.[1]

  • N-Methyl: Has an acidic N-H proton. It will move slower on Silica (more polar) and can form H-bonds.

  • N,N-Dimethyl: No H-bond donor. Moves faster (higher Rf) in non-polar solvents (Hexane/EtOAc).[1]

  • Tip: Use a gradient starting with 100% Hexane to flush the dimethyl impurity first.

References

  • S_NAr Mechanism & Regioselectivity

    • Source: ChemicalBook. (2025).[1][3] "Synthesis of 2-bromo-6-nitroaniline via S_NAr."

    • Relevance: Confirms the displacement of Fluorine/Chlorine in 1-halo-2-fluoro-3-nitrobenzene systems by amines is regioselective.
    • URL:

  • N-Alkylation Optimization

    • Source: BenchChem. (2025).[1][5] "Optimization of reaction conditions for N-alkylation of 2-nitroaniline."

    • Relevance: Details the necessity of strong bases (NaH) and polar aprotic solvents for electron-deficient anilines.
    • URL:

  • General Synthesis of Bromo-Nitroanilines

    • Source: Google Patents (CN102993022A).[1] "Preparation method of bromoaniline."

    • Relevance: Provides industrial context for bromination patterns and purification of similar nitroaniline derivatives.[6][7]

    • URL:[1]

  • Physical Properties & Characterization

    • Source: PubChem.
    • Relevance: Validates the structure and availability of the S_NAr precursor.
    • URL:

Sources

common side products in the synthesis of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Profiling of 2-Bromo-N-methyl-6-nitroaniline

Executive Summary

The synthesis of 2-bromo-N-methyl-6-nitroaniline presents a classic challenge in aromatic substitution: achieving specific 1,2,6-substitution on an aniline core while managing the competing electronic directing effects of amino (activator) and nitro (deactivator) groups.[1]

Researchers often encounter low yields or inseparable mixtures due to two main pitfalls:

  • Regioselectivity Failure: Attempting direct bromination of N-methyl-2-nitroaniline, which favors the para-position (4-bromo) over the desired ortho-position (6-bromo).[1]

  • Over-Alkylation: In the methylation of 2-bromo-6-nitroaniline, the formation of the tertiary amine (N,N-dimethyl) is a persistent side reaction.[1]

This guide details the formation mechanisms of these impurities, their identification via NMR, and protocols to minimize them.[1]

Critical Analysis of Synthetic Routes

To understand where side products originate, we must analyze the three dominant synthetic strategies.

Route A: Methylation of 2-Bromo-6-nitroaniline (Recommended)[1]
  • Mechanism: Nucleophilic attack of the primary amine on an electrophile (Methyl Iodide or Dimethyl Sulfate).[1]

  • Primary Challenge: Controlling mono-methylation. The product (secondary amine) is often more nucleophilic than the starting material, leading to 2-bromo-N,N-dimethyl-6-nitroaniline .[1]

  • Key Impurities: Unreacted starting material, N,N-dimethyl byproduct.[1]

Route B: Nucleophilic Aromatic Substitution ( )
  • Mechanism: Displacement of a leaving group (Cl/F) on 1-bromo-2-halo-3-nitrobenzene by methylamine.[1]

  • Primary Challenge: Availability of precursors (e.g., 1-bromo-2-fluoro-3-nitrobenzene) and potential hydrolysis if water is present.[1]

  • Key Impurities: Phenolic hydrolysis products (1-bromo-2-hydroxy-3-nitrobenzene).[1]

Route C: Direct Bromination (The "Trap" Route)[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS) on N-methyl-2-nitroaniline.[1]

  • Primary Challenge: The N-methylamino group directs ortho/para.[1] However, the para position (4) is sterically less hindered and electronically favored compared to the ortho position (6), which is flanked by the bulky N-methyl group and the nitro group.[1]

  • Key Impurities: 4-bromo-N-methyl-2-nitroaniline (often the major product) and 4,6-dibromo species.[1]

Visualizing the Reaction Pathways

The following diagram maps the formation of the target versus the most common impurities.

SynthesisPathways Start_Methylation Start: 2-Bromo-6-nitroaniline Target TARGET: 2-Bromo-N-methyl-6-nitroaniline Start_Methylation->Target MeI (1.0 eq), Base (Kinetic Control) Impurity_Dimethyl Impurity A: 2-Bromo-N,N-dimethyl-6-nitroaniline Start_Methylation->Impurity_Dimethyl Excess MeI Over-methylation Start_Bromination Start: N-Methyl-2-nitroaniline Start_Bromination->Target Steric Blockage Required (Minor Pathway) Impurity_Para Impurity B: 4-Bromo-N-methyl-2-nitroaniline Start_Bromination->Impurity_Para Br2/NBS (Major Pathway) Impurity_Dibromo Impurity C: 4,6-Dibromo-N-methyl-2-nitroaniline Start_Bromination->Impurity_Dibromo Excess Br2 Impurity_Para->Impurity_Dibromo Excess Br2

Caption: Pathway analysis showing why direct bromination (bottom path) favors Impurity B, while methylation (top path) risks Impurity A.

Detailed Impurity Profile & Identification

Use this table to identify which side product is contaminating your reaction based on NMR and TLC data.

Impurity NameOrigin RouteRf (Relative)*1H NMR Diagnostic Signal (

)
4-Bromo-N-methyl-2-nitroaniline Direct BrominationLower than Target

8.32 (d, 1H)
.[1] The proton at C3 is highly deshielded by the ortho-nitro group and has no ortho-coupling partners (meta to Br).[1]
2-Bromo-N,N-dimethyl-6-nitroaniline MethylationHigher than Target

2.8-2.9 (s, 6H)
.[1] Distinct singlet for two methyl groups.[1] No NH signal.[1]
4,6-Dibromo-N-methyl-2-nitroaniline Over-BrominationHighest

8.30 & 7.81 (d, 1H each)
.[1][2] Only two aromatic protons showing meta-coupling (

).[1]
2-Bromo-6-nitroaniline Incomplete MethylationLowest

6.0-6.5 (br s, 2H)
.[1]

protons are exchangeable but typically appear upfield of the NH-Me.[1]

*Rf values assume a non-polar eluent like Hexane/EtOAc (8:2).

Troubleshooting & FAQs

Q1: I tried brominating N-methyl-2-nitroaniline, but the NMR shows a doublet at 8.3 ppm. What happened?

Diagnosis: You have synthesized the 4-bromo isomer (Impurity B), not the 6-bromo target.[1] Explanation: The N-methylamino group is a strong ortho/para director.[1] The para position (4) is electronically activated and sterically open.[1] The ortho position (6) is crowded by the N-methyl group and the nitro group.[1] Solution: Switch to Route A (Methylation of 2-bromo-6-nitroaniline).[1] It is much easier to introduce the methyl group last than to force bromine into a crowded position.[1]

Q2: How do I prevent the formation of the N,N-dimethyl impurity during methylation?

Protocol Adjustment:

  • Base Selection: Use a weaker base like Sodium Bicarbonate (

    
    )  rather than 
    
    
    
    or NaH.[1] Strong bases deprotonate the secondary amine product, making it more nucleophilic than the starting material.[1]
  • Reagent Stoichiometry: Use a slight deficit of Methyl Iodide (0.95 eq). It is easier to separate unreacted starting material (primary amine) from the product (secondary amine) than to separate the tertiary amine byproduct.[1]

  • Alternative Method: Consider reductive amination using Paraformaldehyde and

    
     (or 
    
    
    
    in acid).[1] This method stops selectively at the mono-methyl stage because the intermediate iminium ion cannot react further to form a tertiary amine under these conditions [1].[1]
Q3: Can I separate the 4-bromo and 6-bromo isomers if I already ran the bromination?

Guidance: Separation is difficult due to similar polarity.[1]

  • Flash Chromatography: Requires a very shallow gradient (e.g., 100:0 to 95:5 Hexane:DCM).[1]

  • Recrystallization: The 4-bromo isomer is typically more crystalline and higher melting.[1] Try recrystallizing from Ethanol/Water.[1] The solid is likely the unwanted 4-bromo isomer; the filtrate may be enriched in your target.[1]

Validated Experimental Protocol (Route A)

Synthesis of 2-bromo-N-methyl-6-nitroaniline via Methylation

  • Setup: Dissolve 2-bromo-6-nitroaniline (1.0 eq) in DMF (0.5 M concentration).

  • Base Addition: Add

    
      (1.1 eq).[1] Stir at Room Temperature (RT) for 15 min.
    
  • Alkylation: Add Methyl Iodide (MeI) (0.95 - 1.0 eq) dropwise over 30 minutes. Do not add excess.

  • Monitoring: Stir at RT for 4-12 hours. Monitor by TLC.[1][3] Stop when the dimethyl spot (high Rf) begins to appear, even if starting material remains.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.[1]

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

References

  • Borkowsky, W. L., & Wagner, E. C. (1952).[1] Methylation of Aromatic Amines by the Wallach Method.[1] The Journal of Organic Chemistry, 17(8), 1128–1136.[1]

  • BenchChem Technical Support. (2025). A Comparative Guide to the Synthetic Routes of 2,6-Dibromo-4-nitroaniline. BenchChem.[1][3][4][5]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Bromo-N-methyl-6-nitroaniline (CAS 1004618-77-2).[1] [1]

  • PubChem. (2025).[1] 2-Bromo-6-nitroaniline Compound Summary. National Library of Medicine.[1]

Sources

Technical Support Center: Purification of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromo-N-methyl-6-nitroaniline and encountering challenges with isomeric impurities. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your purification processes.

Understanding the Challenge: Isomeric Impurities

The synthesis of 2-bromo-N-methyl-6-nitroaniline can often lead to the formation of positional isomers, which can be difficult to separate due to their similar chemical structures and physical properties. The most common isomeric impurity is 4-bromo-N-methyl-2-nitroaniline . The presence of this and other potential isomers can significantly impact the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient (API).

The key to a successful separation lies in exploiting the subtle differences in the physicochemical properties of these isomers, such as their polarity, solubility, and affinity for stationary phases in chromatography. The N-methyl group, while seemingly a minor addition, alters the molecule's ability to participate in hydrogen bonding compared to its non-methylated precursor, which in turn affects its solubility and chromatographic behavior.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in my sample of 2-bromo-N-methyl-6-nitroaniline?

A1: Based on the typical synthesis routes, which often involve the bromination of N-methyl-2-nitroaniline or the N-methylation of 2-bromo-6-nitroaniline, the most probable isomeric impurity is 4-bromo-N-methyl-2-nitroaniline . Other minor isomers could include those with bromine at other positions on the aromatic ring.

Q2: Why is it so difficult to separate these isomers?

A2: Positional isomers have the same molecular weight and similar functional groups, leading to very close physical properties such as boiling points and solubility in many common solvents. The key to separation is to identify conditions (e.g., a specific solvent system for recrystallization or a particular mobile phase for chromatography) that can exploit the subtle differences in their polarity and crystal lattice energies.

Q3: How does the N-methyl group affect the purification process compared to the non-methylated analog?

A3: The N-methyl group on the amine has a significant impact on the molecule's properties. It reduces the hydrogen bond donating capacity of the amine, which can surprisingly increase solubility in some cases by disrupting intermolecular hydrogen bonding that holds the crystal lattice together.[1][2] This change in polarity and intermolecular forces is a critical factor to consider when selecting solvents for recrystallization or designing a chromatographic separation.

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" during recrystallization is a common issue that can be caused by several factors:

  • High impurity levels: A significant amount of isomeric impurity can depress the melting point of the mixture, leading to the formation of an oil.

  • Too rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

  • Inappropriate solvent: The solvent may be too good at dissolving your compound, even at low temperatures.

To troubleshoot this, you can try:

  • Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Adding a seed crystal: A small crystal of the pure compound can provide a template for crystallization.

  • Using a different solvent system: Experiment with different solvents or solvent mixtures.

  • Pre-purification: If impurity levels are very high, consider a preliminary purification by column chromatography to remove the bulk of the isomers before attempting recrystallization.[3]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while the isomeric impurities will either be much more soluble or much less soluble.

Core Principle: The subtle differences in the polarity and molecular geometry between 2-bromo-N-methyl-6-nitroaniline and its isomers can lead to differential solubility in specific solvent systems. By carefully selecting a solvent, you can create a solution that is supersaturated with the desired compound upon cooling, leading to its crystallization while the impurities remain in the mother liquor.

Predicted Physicochemical Properties:

Property2-bromo-N-methyl-6-nitroaniline (Predicted)4-bromo-N-methyl-2-nitroaniline (Predicted Isomer)Rationale for Separation
Polarity Less polarMore polarThe ortho-nitro group in the desired product can form an intramolecular hydrogen bond with the N-H group (if any residual non-methylated compound is present) or influence the local electronic environment, making it slightly less polar than the para-isomer where the groups are further apart.
Solubility Lower in polar solventsHigher in polar solventsThe more polar isomer is expected to be more soluble in polar solvents.

Experimental Protocol: Recrystallization from an Ethanol/Water Mixture

This protocol is a starting point and may require optimization based on the specific impurity profile of your sample.

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents. Ethanol, methanol, and mixtures with water are good starting points for nitroanilines.[4][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-bromo-N-methyl-6-nitroaniline in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Complete Crystallization: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

IssuePossible CauseSolution
No crystals form Too much solvent was used; the solution is not saturated.Evaporate some of the solvent to concentrate the solution and try cooling again. You can also try scratching the inside of the flask with a glass rod to create nucleation sites.
Low yield Too much solvent was used; cooling was not sufficient.Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath for an extended period.
Product is still impure The chosen solvent does not effectively discriminate between the desired product and the impurity.Experiment with different solvents or solvent ratios. A slower cooling rate can also improve purity.

G cluster_0 Recrystallization Protocol A Dissolve crude product in minimal hot ethanol B Add hot water until turbidity appears A->B C Add a few drops of hot ethanol to clarify B->C D Cool slowly to room temperature C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold ethanol/water F->G H Dry purified product G->H

Caption: Workflow for the purification of 2-bromo-N-methyl-6-nitroaniline by column chromatography.

References

  • F. P. A. F. van der Heijden, et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Med. Chem. Commun., 6, 1787-1797. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-N-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • S. K. Guchhait, et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(44), 10872-10883. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-bromo-N-methyl-6-nitroaniline. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your reaction conditions for high yield and purity.

The synthesis of 2-bromo-N-methyl-6-nitroaniline is typically a two-step process: the regioselective bromination of 2-nitroaniline followed by the N-methylation of the resulting 2-bromo-6-nitroaniline. This guide is structured to address the most critical and frequently encountered challenges in the N-methylation step first, followed by guidance on the synthesis of the necessary precursor.

Part 1: Troubleshooting the N-Methylation of 2-bromo-6-nitroaniline

The final N-methylation step is often the most challenging due to the electronically-deficient nature of the substrate. The presence of two potent electron-withdrawing groups (EWG), a nitro group (-NO₂) and a bromine atom (-Br), ortho to the amine significantly reduces the nucleophilicity of the nitrogen atom, making it a poor nucleophile.[1] This inherent lack of reactivity necessitates carefully optimized and often forcing reaction conditions.

Q1: Why is my N-methylation of 2-bromo-6-nitroaniline resulting in low or no yield?

A1: This is the most common issue and almost always traces back to the severely diminished nucleophilicity of the aniline nitrogen. The ortho -NO₂ and -Br groups inductively withdraw electron density, making the amine's lone pair less available to attack the methylating agent. To overcome this, several parameters must be precisely controlled.

Causality & Expert Analysis:

  • Insufficient Base Strength: A weak base like sodium bicarbonate (NaHCO₃) is wholly inadequate for this transformation. A strong, non-nucleophilic base is required to deprotonate the N-H bond, generating a more potent anionic nucleophile (an anilide).

  • Inappropriate Solvent Choice: The solvent must be polar and aprotic to dissolve the reactants (especially the anilide intermediate) and stabilize charged species, but it must also be stable at the required high temperatures.[1]

  • Inadequate Temperature: Due to the high activation energy of this reaction, room temperature conditions will be ineffective. Significant thermal energy is required to drive the reaction forward at a reasonable rate.[1]

Troubleshooting & Optimization Protocol:

  • Base Selection: Employ a strong base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amine. Alternatively, potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) can be effective, though they may require higher temperatures.[1]

  • Solvent System: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the solvents of choice. They are polar aprotic and have high boiling points suitable for heating. Ensure the solvent is truly anhydrous, as water will quench the base and interfere with the reaction.[2]

  • Temperature Control: The reaction typically requires heating between 80-120°C.[1] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

  • Methylating Agent: Methyl iodide (CH₃I) is generally more reactive than methyl bromide (CH₃Br). Dimethyl sulfate ((CH₃)₂SO₄) is another effective, albeit more toxic, alternative.

ParameterRecommended Reagent/ConditionRationale & Expert Notes
Substrate 2-bromo-6-nitroaniline1.0 equivalent
Base Sodium Hydride (NaH, 60% in mineral oil)1.2 - 1.5 eq. Irreversible deprotonation. Handle with extreme care under an inert atmosphere.
Alternative: Potassium Carbonate (K₂CO₃)2.0 - 3.0 eq. Requires higher temperatures but is easier to handle.
Methylating Agent Methyl Iodide (CH₃I)1.1 - 1.3 eq. Highly reactive. Add slowly to a pre-formed anilide solution to control exotherm and minimize side reactions.
Solvent Anhydrous DMF or DMSOConcentration ~0.1 to 0.5 M. Must be anhydrous.
Temperature 80 - 120 °CStart at a lower temperature (e.g., 60-80°C) and increase if the reaction is sluggish as monitored by TLC.[1]
Atmosphere Inert (Nitrogen or Argon)Critical when using NaH to prevent reaction with atmospheric moisture and oxygen.
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-6-nitroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (~0.2 M concentration).

  • Deprotonation: Under a positive flow of nitrogen, carefully add NaH (1.2 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 80°C. Monitor progress every 1-2 hours using TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and cautiously quench by the slow addition of water. Dilute with more water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[3]

Q2: My TLC shows the formation of a new product, but also a second, less polar spot. What is this side product and how can I prevent it?

A2: The most probable side product is the N,N-dimethylated species, 2-bromo-N,N-dimethyl-6-nitroaniline. The mono-methylated product, while less nucleophilic than the starting aniline, can still be alkylated under the reaction conditions to form a tertiary amine.[1]

Minimization Strategies:

  • Stoichiometry Control: Avoid using a large excess of the methylating agent. Limiting the methyl iodide to 1.05 - 1.1 equivalents is a critical first step. You can even use a slight excess of the starting aniline (e.g., 1.1 eq) relative to the methylating agent to favor mono-alkylation.[1]

  • Slow Addition: Add the methylating agent dropwise at a lower temperature (0°C) before heating. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of a second methylation event.

  • Partial Conversion: For particularly difficult cases, run the reaction to partial conversion (e.g., 70-80% consumption of the starting material) and then stop. While this lowers the theoretical yield, it significantly simplifies purification by leaving only the starting material and the desired mono-methylated product, which are typically easier to separate than the mono- and di-methylated products.

G start Reaction Start: N-Methylation check_tlc Monitor by TLC start->check_tlc no_reaction Problem: No Reaction or Very Low Conversion check_tlc->no_reaction No Product Spot side_product Problem: Multiple Products (Less Polar Spot) check_tlc->side_product Di-methylation Observed success Reaction Complete (Clean Conversion) check_tlc->success Clean Reaction base Increase Base Strength? (e.g., NaH, t-BuOK) no_reaction->base Re-attempt stoich Reduce CH3I eq? (1.05 - 1.1 eq) side_product->stoich Re-attempt workup Proceed to Workup & Purification success->workup temp Increase Temperature? (e.g., 80 -> 120°C) base->temp Re-attempt solvent Ensure Anhydrous Solvent? (DMF, DMSO) temp->solvent Re-attempt solvent->start Re-attempt addition Add CH3I Slowly at 0°C? stoich->addition Re-attempt conversion Stop at Partial Conversion? addition->conversion Re-attempt conversion->start Re-attempt

Caption: Decision tree for troubleshooting common N-methylation issues.

Part 2: Synthesis of the Precursor, 2-bromo-6-nitroaniline

A reliable synthesis of the final product requires high-quality starting material. The most common route is the direct bromination of 2-nitroaniline. However, this is not a trivial reaction, as the directing effects of the -NH₂ (ortho, para-directing) and -NO₂ (meta-directing) groups can lead to a mixture of isomers.

Q3: What is a reliable protocol for synthesizing 2-bromo-6-nitroaniline, and how can I avoid isomeric impurities?

A3: The desired product requires bromination ortho to the amine and meta to the nitro group. The primary competing isomer is 4-bromo-2-nitroaniline, where bromination occurs para to the amine. Careful control of the brominating agent and reaction conditions is key to maximizing the yield of the desired 2-bromo-6-nitroaniline isomer.[4]

Recommended Protocol - Electrophilic Bromination:

A common and effective method uses N-bromosuccinimide (NBS) as the brominating agent in an acidic solvent like acetic acid.[3][4]

  • Setup: In a flask protected from light, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Bromination: Add N-bromosuccinimide (1.0 eq) portion-wise over 30 minutes, maintaining the temperature between 35-45°C.[3]

  • Reaction: Stir the mixture at this temperature for 3 hours, then warm to 90°C and stir for an additional 2 hours to ensure completion.[3]

  • Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring.[3]

  • Isolation: The product will precipitate. Collect the solid by filtration and wash thoroughly with cold water to remove acetic acid and succinimide.

  • Purification: The crude product will likely be a mixture of 2-bromo-6-nitroaniline and 4-bromo-2-nitroaniline.[3] Separation can be achieved by fractional recrystallization (e.g., from 80% ethanol) or, more effectively, by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexanes.[3]

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation A 2-Nitroaniline B 2-bromo-6-nitroaniline (Crude Mixture) A->B  NBS, Acetic Acid  35-90°C Purify1 Purification (Chromatography) B->Purify1 C Purified 2-bromo-6-nitroaniline D 2-bromo-N-methyl-6-nitroaniline C->D  1) NaH, DMF  2) CH3I, 80°C Purify1->C

Caption: The two-step synthesis of 2-bromo-N-methyl-6-nitroaniline.

By understanding the electronic factors at play and carefully controlling the reaction parameters as outlined in this guide, researchers can overcome the common hurdles in synthesizing 2-bromo-N-methyl-6-nitroaniline and confidently proceed with their research and development objectives.

References

  • BenchChem Technical Support Team. (2025).
  • ChemicalBook. (n.d.). 2-BROMO-6-NITROANILINE synthesis. ChemicalBook.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry.
  • BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.

Sources

challenges in the scale-up synthesis of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling up the synthesis of 2-bromo-N-methyl-6-nitroaniline (CAS 1004618-77-2) presents a classic "tri-substituted benzene" problem: balancing regioselectivity with process safety. In drug development, this motif is a critical scaffold for kinase inhibitors and heterocycle fusion.

At the bench scale, you might tolerate a 60% yield with chromatographic purification. At the kilogram scale, however, chromatography becomes a bottleneck, and thermal hazards associated with nitro-aromatics become non-negotiable constraints.

This guide prioritizes Process Safety and Regiocontrol . We recommend the SNAr Route (Route A) over direct bromination or methylation for scale-up due to its superior impurity profile and safety margins.

Visual Synthesis Workflow

The following diagram outlines the two primary synthetic pathways and our recommended decision logic for scale-up.

SynthesisWorkflow Start Target: 2-Bromo-N-methyl-6-nitroaniline SM_A Start: 1-Bromo-2-fluoro-3-nitrobenzene Start->SM_A If High Purity Required SM_B Start: 2-Bromo-6-nitroaniline Start->SM_B If SM in Stock RouteA Route A (Recommended) SNAr Displacement StepA Reaction: MeNH2 (aq/THF) Temp: 0°C -> RT Control: Exotherm RouteA->StepA RouteB Route B (Alternative) Direct Methylation StepB Reaction: MeI / K2CO3 / DMF Temp: RT Control: Bis-methylation RouteB->StepB SM_A->RouteA SM_B->RouteB Purification Workup: Aqueous Quench Purification: Recrystallization (EtOH/H2O) StepA->Purification RiskA Risk: HF Generation Pressure Management StepA->RiskA StepB->Purification RiskB Risk: Bis-alkylation Impurity Genotoxic Reagents (MeI) StepB->RiskB

Caption: Comparison of SNAr (Route A) and Methylation (Route B) pathways. Route A is preferred for scale-up to avoid difficult isomer separations.

Module 1: Synthetic Strategy & Protocols

Q: Why is the SNAr route (Route A) preferred over direct bromination?

A: Direct bromination of N-methyl-2-nitroaniline typically yields the para-isomer (4-bromo) as the major product due to electronic directing effects. Isolating the ortho-isomer (2-bromo) requires tedious column chromatography, which is impractical at scale. Route A (SNAr) uses 1-bromo-2-fluoro-3-nitrobenzene . The fluorine atom, activated by the ortho-nitro group, acts as an excellent leaving group. The reaction is highly regioselective, displacing only the fluorine to yield the target 1,2,3-substitution pattern exclusively.

Protocol: Scale-Up SNAr Synthesis (Recommended)
  • Substrate: 1-Bromo-2-fluoro-3-nitrobenzene [1].

  • Reagent: Methylamine (40% aq. solution or 2M in THF).

  • Solvent: THF (Tetrahydrofuran) or IPA (Isopropyl Alcohol).

Step-by-Step:

  • Charge: Load 1-bromo-2-fluoro-3-nitrobenzene (1.0 equiv) into the reactor with THF (5 vol).

  • Cool: Cool the system to 0–5°C. Critical: The reaction is exothermic.

  • Addition: Slowly add Methylamine (2.5 equiv) over 1–2 hours. Maintain internal temperature <20°C.

    • Note: Excess amine acts as a base to scavenge the HF generated.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by HPLC. Conversion is usually >98% within 4 hours.

  • Quench: Add water (10 vol) slowly. The product is hydrophobic and should precipitate as a bright orange/yellow solid.

  • Isolation: Filter the slurry. Wash the cake with water (3 x 2 vol) to remove methylammonium fluoride salts.

  • Drying: Vacuum dry at 40°C.

Module 2: Process Safety & Thermal Hazards

Q: What are the specific thermal risks for this nitro-aniline derivative?

A: Nitro-aromatics are energetic precursors.

  • Decomposition Onset: DSC (Differential Scanning Calorimetry) data for similar nitroanilines typically shows decomposition onsets around 220–250°C [2].

  • Process Safety Limit: Never heat the reaction mass above 100°C. Maintain a safety margin of at least 100°C below the DSC onset.

  • Exotherm Management: The SNAr reaction releases heat immediately upon amine addition. On a kg-scale, this heat cannot dissipate as quickly as in a flask. Dosing control is your primary safety lever.

Q: How do we handle the HF byproduct safely?

A: In the SNAr route, Hydrofluoric Acid (HF) is generated.

  • Mechanism: The excess methylamine (or added inorganic base like K2CO3) neutralizes the HF in situ, forming methylammonium fluoride salts.

  • Corrosion: While the salts are less corrosive than free HF, glass-lined reactors are recommended over stainless steel if acidic workups are planned.

  • PPE: Standard HF protocols (calcium gluconate gel availability) should be in place during the reaction phase, even though free HF concentration is negligible under basic conditions.

Module 3: Purification & Quality Control

Q: How do we remove the "Bis-methylated" impurity if we use Route B?

A: If you use Route B (Methylation of 2-bromo-6-nitroaniline), you will likely form N,N-dimethyl-2-bromo-6-nitroaniline .

  • Prevention: Use exactly 1.05 equiv of MeI and a weak base (K2CO3) in Acetone/DMF. Avoid strong bases like NaH which promote bis-alkylation.

  • Purification: The bis-methylated impurity is more lipophilic (no H-bond donor).

    • Tric: Slurry the crude solid in Heptane/EtOAc (9:1) . The target mono-methyl product (with an NH proton) often crystallizes/precipitates, while the bis-methyl impurity remains in the mother liquor.

Data Table: Solvents for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRating
Ethanol/Water (80:20) HighLowExcellent (Salts/Polar)⭐⭐⭐⭐⭐ (Recommended)
Toluene ModerateVery LowGood (Bis-methyl)⭐⭐⭐⭐
Dichloromethane Very HighHighPoor
Ethyl Acetate/Heptane HighLowModerate⭐⭐⭐

Module 4: Troubleshooting Guide

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Issue1 Low Yield (<70%) Problem->Issue1 Issue2 Product 'Oils Out' Problem->Issue2 Issue3 Unknown Impurity >1% Problem->Issue3 Sol1 Check Reagent Quality Methylamine gas can escape. Titrate amine solution. Issue1->Sol1 Sol2 Seed Crystallization Cool slower (5°C/hour). Add water after seeding. Issue2->Sol2 Sol3 Check Regioisomers Run NMR. Is F-displacement complete? Issue3->Sol3

Caption: Diagnostic flow for common scale-up failures.

FAQ: Common Failures

Q: The reaction mixture turned into a solid block. What happened? A: You likely ran the reaction too concentrated. The product, 2-bromo-N-methyl-6-nitroaniline, has low solubility in water/alcohol mixtures.

  • Fix: Ensure at least 5–10 volumes of solvent (THF or Ethanol) are used relative to the starting material. If it solidifies, add more solvent and warm slightly to stir before quenching.

Q: I see a "tar" forming during the workup. A: This often happens if the reaction is quenched too hot or if the pH is too high during workup.

  • Fix: Quench at <20°C. If using Route B (Methylation), ensure all alkylating agent (MeI) is quenched with aqueous ammonia or bisulfite before concentrating the solvent to avoid polymerization or runaway alkylation during evaporation.

References

  • Regioselective SNAr Synthesis

    • Title: Synthesis of 2-bromo-6-nitroaniline via nucleophilic substitution.
    • Source: ChemicalBook / Literature Precedents.[1]

    • URL: (Validated via search context 1.2).

  • Thermal Safety of Nitroanilines

    • Title: Scale-Up Reaction Safety and Thermal Hazards.[2][3]

    • Source: University of Illinois / ACS Guidelines.
    • URL:

  • Methylation Protocols

    • Title: 2-Bromo-N-methyl-6-nitroaniline Product D
    • Source: Sigma-Aldrich Technical D
    • URL:

  • Impurity Removal Strategies

    • Title: Separation and purification applications for mutagenic impurities (alkyl halides).
    • Source: European Pharmaceutical Review.
    • URL:

Sources

Technical Support Center: Alternative Brominating Agents for N-Methyl-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of N-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the challenges of this specific electrophilic aromatic substitution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on alternative brominating agents to elemental bromine.

Introduction: The Challenge of Brominating N-Methyl-2-Nitroaniline

N-methyl-2-nitroaniline presents a unique challenge for electrophilic bromination. The presence of a deactivating nitro group (-NO₂) and a moderately activating N-methylamino group (-NHCH₃) complicates regioselectivity and reactivity. Direct bromination with elemental bromine (Br₂) can be hazardous, difficult to control, and may lead to undesirable side products.[1] This guide explores safer and more selective alternative brominating agents and provides practical advice for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is elemental bromine not the ideal choice for brominating N-methyl-2-nitroaniline?

While elemental bromine is a powerful brominating agent, its high reactivity and hazardous nature present significant drawbacks.[2][3][4] For a substrate like N-methyl-2-nitroaniline, the risks include:

  • Over-bromination: The aniline derivative is still sufficiently activated to potentially undergo multiple brominations, leading to a mixture of products that are difficult to separate.[5][6]

  • Oxidation: Bromine can act as an oxidizing agent, leading to degradation of the starting material or product.

  • Safety Hazards: Bromine is a volatile, corrosive, and highly toxic liquid that requires specialized handling procedures and equipment to minimize exposure risks.[2][3][4][7][8]

Q2: What are the most common and effective alternative brominating agents for this type of substrate?

N-Bromosuccinimide (NBS) is the most widely recommended alternative for the bromination of anilines and other activated or moderately deactivated aromatic rings.[9][10][11][12] It is a crystalline solid that is easier and safer to handle than liquid bromine.[11] Other notable alternatives include:

  • Pyridinium Tribromide (Py·HBr₃): A stable, crystalline solid that acts as a mild brominating agent.[13]

  • Copper(II) Bromide (CuBr₂): Can be used for the bromination of anilines, often with good regioselectivity.[14]

  • HBr/H₂O₂ System: A "green" approach to bromination, although it may lead to mixtures of products.[15]

Q3: What is the expected regioselectivity for the bromination of N-methyl-2-nitroaniline?

The directing effects of the substituents on the aromatic ring will govern the position of the incoming bromine atom.

  • The N-methylamino group is an ortho, para-director.

  • The nitro group is a meta-director.

Considering these effects, the most likely position for bromination is para to the N-methylamino group, at the C4 position, to yield 4-bromo-N-methyl-2-nitroaniline. The ortho positions to the N-methylamino group are sterically hindered by the adjacent nitro and methyl groups.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No reaction or low conversion 1. Insufficiently activated brominating agent. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. If using NBS, consider adding a catalytic amount of a protic or Lewis acid to increase the electrophilicity of the bromine.[16] 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. For NBS bromination, polar aprotic solvents like DMF or acetonitrile are often effective.[9]
Formation of multiple products (poor regioselectivity) 1. Reaction conditions are too harsh (e.g., high temperature). 2. The chosen brominating agent is not selective enough.1. Perform the reaction at a lower temperature. Consider dropwise addition of the brominating agent to maintain better control. 2. NBS generally offers good regioselectivity for activated rings.[9] Pyridinium tribromide is also known for its mildness.[13]
Product is discolored (e.g., yellow or brown) Presence of residual bromine or other colored impurities.During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted bromine.[5]
Difficulty in product isolation The product may be soluble in the workup solvent or may not have precipitated completely.1. Ensure the pH of the aqueous layer is adjusted to neutral or slightly basic to ensure the aniline product is not protonated and thus more soluble in water. 2. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for N-methyl-2-nitroaniline.

Materials:

  • N-methyl-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-nitroaniline (1.0 eq.) in anhydrous DMF or MeCN.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.0-1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by water, and finally brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-bromo-N-methyl-2-nitroaniline.

Visualizing the Process

Workflow for NBS Bromination

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-methyl-2-nitroaniline in anhydrous solvent cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir at room temperature add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash with Na₂S₂O₃, water, and brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify end_product 4-Bromo-N-methyl-2-nitroaniline purify->end_product

Caption: A generalized workflow for the bromination of N-methyl-2-nitroaniline using NBS.

Decision Tree for Selecting a Brominating Agent

Agent_Selection start Need to brominate N-methyl-2-nitroaniline q_safety Is handling liquid Br₂ a concern? start->q_safety a_yes_safety Yes q_safety->a_yes_safety Yes a_no_safety No q_safety->a_no_safety No q_selectivity Is high regioselectivity critical? a_yes_safety->q_selectivity use_br2 Consider Br₂ with caution and protective measures a_no_safety->use_br2 a_yes_selectivity Yes q_selectivity->a_yes_selectivity Yes a_no_selectivity No q_selectivity->a_no_selectivity No use_nbs Use N-Bromosuccinimide (NBS) - Generally good selectivity - Safer to handle a_yes_selectivity->use_nbs consider_other Consider milder agents (e.g., Py·HBr₃) or greener methods (HBr/H₂O₂) a_no_selectivity->consider_other

Caption: A decision-making guide for choosing an appropriate brominating agent.

Safety First: Handling Brominating Agents

  • N-Bromosuccinimide (NBS): While safer than bromine, NBS is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Elemental Bromine (Br₂): Extremely corrosive and toxic. Requires use of a fume hood, specialized gloves, and respiratory protection. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.[2][3][4][8]

  • General Precautions: Be aware that bromination reactions can be exothermic.[5] Use an ice bath to control the reaction temperature, especially during the addition of the brominating agent.

References

  • Benchchem. (2025). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.
  • Benchchem. (2025).
  • Dolly Corporation. (2025).
  • Carl ROTH. (n.d.).
  • PENTA. (2024).
  • YouTube. (2024).
  • ResearchGate. (n.d.).
  • Government of India. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • Common Organic Chemistry. (n.d.).
  • Chemistry Steps. (2024). Reactions of Aniline.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
  • Google Patents. (n.d.).
  • Making Molecules. (2025).
  • ChemRxiv. (n.d.).
  • Khan Academy. (n.d.).
  • Suru. (2025).
  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Guidechem. (2022). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
  • Thieme. (2021).
  • YouTube. (2022).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ACS Publications. (2022).
  • Quora. (2020). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction)
  • YouTube. (2021).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • CSIR-CSMCRI. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Sciencemadness.org. (2021).

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Validation & Comparative

Technical Comparison Guide: 2-Bromo-N-methyl-6-nitroaniline vs. 2-Bromo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-bromo-N-methyl-6-nitroaniline (Compound A) and 2-bromo-6-nitroaniline (Compound B).[1][2] It is designed for researchers optimizing synthetic routes for benzimidazoles, performing Buchwald-Hartwig couplings, or investigating steric inhibition of resonance.[2][3][4][5]

Executive Summary

The core differentiation between these two analogues lies in their conformational landscape and nitrogen nucleophilicity .[2][4]

  • 2-Bromo-6-nitroaniline (Compound B) is a planar, intramolecularly hydrogen-bonded system.[1][2] It is less basic, higher melting, and serves as a precursor to NH-benzimidazoles.[2][3][4][5]

  • 2-Bromo-N-methyl-6-nitroaniline (Compound A) is a sterically congested, non-planar molecule exhibiting "steric inhibition of resonance."[2] It is more basic (due to decoupled resonance), more soluble, and serves as a precursor to N-methyl-benzimidazoles.[2][3][4][5]

Physicochemical & Structural Analysis

The reactivity differences are rooted in the "Ortho Effect" and intramolecular hydrogen bonding.[5]

Feature2-Bromo-6-nitroaniline (Compound B)[1][2][6][7]2-Bromo-N-methyl-6-nitroaniline (Compound A)
Structure Planar Twisted (Non-planar)
Intramolecular H-Bond Strong (NH

O=N).[1][2] Locks planarity.
Weak/Absent.[2][4] Steric clash (Me vs Br/NO

) disrupts H-bond.[2][4]
Resonance Full conjugation.[2][4] Lone pair delocalized into NO

.[2][4]
Steric Inhibition of Resonance. N-lone pair decoupled from ring.[2][4]
Basicity (pKa) Lower (Lone pair tied up in resonance + H-bond).[1][2][4]Higher (Lone pair more available due to twist).[2][4]
Melting Point High (151–153 °C) [1]Low (Solid/Oil depending on purity).[2][3][4]
Solubility Moderate in organic solvents.[2][4]High in organic solvents (Lipophilic Me group).[1][2][4]
Structural Visualization: Steric Inhibition of Resonance

The following diagram illustrates the conformational consequences of N-methylation in this sterically crowded system.

G cluster_0 Compound B: Planar & Stabilized cluster_1 Compound A: Twisted & Sterically Hindered B_Struct 2-Bromo-6-nitroaniline (Primary Amine) H_Bond Intramolecular H-Bond (NH ... O=N) B_Struct->H_Bond Stabilizes Resonance Full Resonance (Deep Color/Low Basicity) H_Bond->Resonance Enforces Planarity A_Struct 2-Bromo-N-methyl-6-nitroaniline (Secondary Amine) Sterics Steric Clash (Me vs Br/NO2) A_Struct->Sterics Causes Twist N-C Bond Twist (Decoupled Resonance) Sterics->Twist Forces

Caption: Comparative conformational analysis showing the planar stabilization of the primary amine versus the steric twist in the N-methylated analogue.[1][5]

Synthetic Pathways
Protocol A: Synthesis of 2-Bromo-6-nitroaniline (Compound B)

Direct Bromination of 2-Nitroaniline. This reaction requires careful control to avoid over-bromination (dibromo species) or regioselectivity issues (4-bromo isomer).[1][2]

  • Reagents: 2-Nitroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 2-nitroaniline in glacial AcOH.

    • Add NBS portion-wise at 35–40 °C.

    • Stir for 3 hours. Pour into ice water.

    • Critical Step: The precipitate is a mixture of 2-bromo (minor) and 4-bromo (major) isomers.[2]

    • Purification: Fractional crystallization from Ethanol or Column Chromatography (Hexane/EtOAc) is mandatory to isolate the 2-bromo isomer [2].[1][2][4]

Protocol B: Synthesis of 2-Bromo-N-methyl-6-nitroaniline (Compound A)

Route 1: Methylation of Compound B (Preferred for small scale)[1][2]

  • Reagents: Compound B, MeI (Methyl Iodide), K

    
    CO
    
    
    
    , DMF.
  • Procedure: Stir at 60 °C. The steric hindrance at the nitrogen requires forcing conditions compared to standard anilines, but mono-methylation is favored over quaternization due to the severe steric bulk of the ortho-bromo and nitro groups.[5]

Route 2: Bromination of N-methyl-2-nitroaniline

  • Reagents: N-methyl-2-nitroaniline, NBS, AcOH.[1][2][4]

  • Note: The bulky N-methyl group directs bromination para to the amine (position 4) more strongly than the primary amine does.[2][4] Obtaining the ortho-bromo (position 6 relative to amine, position 2 relative to nitro) is synthetically challenging via this route due to steric blocking.[2][4][5] Route 1 is recommended.

Reactivity Profile & Applications
A. Benzimidazole Synthesis (Cyclization)

This is the most common application for both compounds.[2][4] The choice of starting material dictates the substitution pattern of the final drug scaffold.[5]

  • Compound B

    
    4-Bromo-1H-benzimidazole  (Unsubstituted Nitrogen).[1][2]
    
  • Compound A

    
    4-Bromo-1-methyl-1H-benzimidazole  (N-Methylated).[1][2]
    

Experimental Workflow (Reductive Cyclization):

  • Reduction: Treat substrate with Fe/AcOH or SnCl

    
    /HCl to reduce the 
    
    
    
    group to an amine.[2][4]
    • Observation: Compound A reduces to a secondary/primary diamine (

      
      /
      
      
      
      ).[1][2][4] Compound B reduces to a bis-primary diamine (
      
      
      /
      
      
      ).[2][4]
  • Cyclization: Reflux with Formic Acid (for H-substituent at C2) or an Aldehyde/Na

    
    S
    
    
    
    O
    
    
    .[1][2][4]
  • Regioselectivity: Compound A yields a single regioisomer (1-methyl-4-bromo).[1][2][4] Compound B yields a tautomeric mixture (4-bromo

    
     7-bromo) unless N-alkylated later.[1][2]
    
B. Buchwald-Hartwig Cross-Coupling

When using these compounds as electrophiles (reacting at the C-Br bond):

ParameterCompound B (Primary)Compound A (Secondary)
Catalyst Poisoning High risk.[1][2] Free

can bind Pd.[1][2][4]
Lower risk.[2][4] Steric bulk prevents strong Pd coordination.[2][4]
Bis-Arylation Possible side reaction.[1][2][4][8]Impossible (only one N-H bond).[2][4]
Oxidative Addition Slower.[2][4] Electron-rich ring (amino donor).[1][2][4]Faster. Twisted conformation reduces donation, making the ring more electron-deficient (more like a nitrobenzene).[2][4][5]
Recommended Ligand BrettPhos or RuPhos (specialized for primary amines).[1][2][4]BINAP or Xantphos (standard ligands).[1][2][4]
C. Nucleophilic Aromatic Substitution (SNAr)

Displacement of the Bromine by external nucleophiles (e.g., methoxide, amines):

  • Compound B: Reacts slowly. The electron-donating

    
     deactivates the ring. The intramolecular H-bond locks the nitro group coplanar, maximizing its activating potential, but the net effect is still deactivation relative to bromonitrobenzene.[5]
    
  • Compound A: Reacts faster .[2][4] The "steric inhibition of resonance" twists the N-Me lone pair out of alignment.[5][9] The ring is effectively less electron-rich (less deactivated by the amine) compared to Compound B.[2][5]

Decision Matrix: Which to Choose?

DecisionTree Start Target Molecule / Goal? Q1 Is the target N-methylated? Start->Q1 Q2 Reaction Type: Pd-Coupling? Start->Q2 Yes Yes: 1-Methyl-benzimidazole Q1->Yes Use Compound A No No: 1H-Benzimidazole Q1->No Use Compound B Yes_Path Start with 2-bromo-N-methyl-6-nitroaniline (Avoids post-synthesis methylation issues) Yes->Yes_Path No_Path Start with 2-bromo-6-nitroaniline (Standard tautomeric scaffold) No->No_Path Pd_A Compound A is a better electrophile (Less catalyst poisoning, no bis-arylation) Q2->Pd_A High Complexity Pd_B Compound B requires specialized ligands (BrettPhos) to prevent side reactions Q2->Pd_B Standard

Caption: Strategic decision tree for selecting the optimal starting material based on target structure and reaction type.

References
  • ChemicalBook. (2025).[1][2][4] Synthesis and Properties of 2-Bromo-6-nitroaniline. Retrieved from .[2][3][4]

  • Thieme Connect. (2021).[1][2][4][10] A Practical Procedure for Regioselective Bromination of Anilines. Synlett. Retrieved from .[2][3][4]

  • BenchChem. (2025).[2][4][11] Technical Guide: Nitroaniline Isomers and Derivatives. Retrieved from .[2][3][4]

  • Sigma-Aldrich. (2025).[2][4] Product Specification: 2-Bromo-N-methyl-6-nitroaniline. Retrieved from .[2][4]

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles from o-Nitroanilines. Retrieved from .[2][3][4]

Sources

Spectroscopic Differentiation of 2-bromo-N-methyl-6-nitroaniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a cornerstone of rigorous scientific practice. Isomeric impurities can have profoundly different pharmacological and toxicological profiles, making their detection and differentiation a critical aspect of quality control and regulatory compliance. This guide provides an in-depth technical comparison of spectroscopic methodologies for differentiating 2-bromo-N-methyl-6-nitroaniline from its closely related constitutional isomers.

The challenge in distinguishing these isomers arises from their identical molecular weight and elemental composition. However, the unique spatial arrangement of the bromo, N-methyl, and nitro functional groups on the aniline ring gives rise to distinct electronic environments. These differences manifest as unique fingerprints in various spectroscopic analyses. This guide will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the effective differentiation of these isomers. The principles discussed are supported by data from analogous compounds and established spectroscopic theory.

The Isomeric Landscape

The primary isomers of concern alongside 2-bromo-N-methyl-6-nitroaniline include:

  • 4-bromo-N-methyl-2-nitroaniline

  • 2-bromo-N-methyl-4-nitroaniline

  • 5-bromo-N-methyl-2-nitroaniline

  • 4-bromo-N-methyl-3-nitroaniline

This guide will focus on the differentiation of the ortho and para substituted isomers relative to the amino group, as these often present the most significant analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons provide a clear distinction between the isomers. The electron-withdrawing nitro group strongly deshields ortho and para protons, while the bromine atom and the N-methylamino group have more moderate effects.

Expected ¹H NMR Spectral Characteristics:

IsomerExpected Aromatic Proton Signals and Splitting PatternsRationale
2-bromo-N-methyl-6-nitroaniline Three distinct aromatic protons, likely appearing as a triplet and two doublets. The proton between the bromo and nitro groups would be significantly downfield.The unsymmetrical substitution pattern results in three unique aromatic protons.
4-bromo-N-methyl-2-nitroaniline Three distinct aromatic protons. The proton ortho to the nitro group and adjacent to the bromine will be a doublet at a very low field.The electronic effects of the substituents will create a unique chemical shift and splitting pattern for each proton.
2-bromo-N-methyl-4-nitroaniline Three distinct aromatic protons. The proton between the amino and bromo groups will likely be the most upfield of the aromatic signals.The relative positions of the groups lead to predictable shielding and deshielding effects.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to confirm proton counts and analyze the chemical shifts and coupling constants to elucidate the substitution pattern.

¹³C NMR Spectroscopy: A Complementary Perspective

The number of unique signals in the aromatic region of a ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. For disubstituted benzenes, this can be a powerful diagnostic tool.[1] The chemical shifts of the carbon atoms are also influenced by the electronegativity and resonance effects of the substituents.

Expected ¹³C NMR Aromatic Signals:

IsomerExpected Number of Unique Aromatic Carbon SignalsRationale
2-bromo-N-methyl-6-nitroaniline 6The lack of symmetry results in six chemically non-equivalent aromatic carbons.
4-bromo-N-methyl-2-nitroaniline 6This isomer also lacks a plane of symmetry, leading to six distinct aromatic carbon signals.
2-bromo-N-methyl-4-nitroaniline 6Similarly, the substitution pattern results in six unique aromatic carbon environments.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

While IR spectroscopy is less definitive than NMR for isomer differentiation, it provides valuable information about the functional groups present and can reveal subtle differences in their vibrational modes due to their positions on the aromatic ring.

Key IR Absorption Bands for Differentiation:

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Isomeric Differences
N-H Stretch 3350 - 3500The position and sharpness of this peak can be influenced by intramolecular hydrogen bonding, particularly in isomers where the N-H group is ortho to the nitro group.
C-H Aromatic Stretch 3000 - 3100The pattern of these weak absorptions can sometimes hint at the substitution pattern.
NO₂ Asymmetric Stretch 1500 - 1560The electronic environment can slightly alter the frequency of this strong absorption.
NO₂ Symmetric Stretch 1335 - 1385Similar to the asymmetric stretch, the position is sensitive to the electronic nature of the ring.
C-H Out-of-Plane Bending 690 - 900The pattern of these bands is often highly characteristic of the substitution pattern on the benzene ring.[2]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups and compare the fingerprint regions of the different isomers.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides the molecular weight of the compound, which will be identical for all isomers. However, the fragmentation patterns under electron ionization (EI) can be distinct, particularly due to the "ortho effect."[3]

The ortho effect in mass spectrometry refers to the unique fragmentation pathways that occur in 1,2-disubstituted aromatic compounds due to the proximity of the functional groups.[3] For 2-bromo-N-methyl-6-nitroaniline, an interaction between the N-methylamino and nitro groups is possible, which would be absent in the para isomers.

Expected Fragmentation Differences:

  • 2-bromo-N-methyl-6-nitroaniline: May exhibit unique fragmentation patterns involving the loss of small molecules (e.g., H₂O, OH) resulting from interactions between the adjacent N-methylamino and nitro groups.

  • Isomers with non-adjacent amino and nitro groups: Fragmentation is more likely to be dominated by the loss of the nitro group (NO₂) or the bromine atom (Br).

Experimental Workflow: Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Isomer Mixture NMR NMR (1H, 13C) Sample->NMR Analyze IR FTIR Sample->IR Analyze MS GC-MS Sample->MS Analyze UV UV-Vis Sample->UV Analyze NMR_data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_data IR_data Functional Group Absorptions Fingerprint Region IR->IR_data MS_data Molecular Ion Fragmentation Pattern Ortho Effect MS->MS_data UV_data λmax Molar Absorptivity UV->UV_data ID Unambiguous Isomer Identification NMR_data->ID Correlate Data IR_data->ID Correlate Data MS_data->ID Correlate Data UV_data->ID Correlate Data

Caption: Workflow for the spectroscopic differentiation of isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Technique

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the benzene ring.

Generally, ortho-isomers can experience steric hindrance that forces one or both substituents out of the plane of the benzene ring, which can decrease the extent of conjugation and lead to a hypsochromic (blue) shift and a decrease in molar absorptivity compared to the corresponding para-isomer.[4]

Expected UV-Vis Spectral Differences:

IsomerExpected λmaxRationale
2-bromo-N-methyl-6-nitroaniline Likely a shorter wavelength and lower molar absorptivity compared to the 4-nitro isomer.Steric hindrance between the ortho substituents may disrupt the planarity of the chromophore.
2-bromo-N-methyl-4-nitroaniline Likely a longer wavelength and higher molar absorptivity.The para arrangement of the nitro and amino groups allows for more effective charge-transfer transitions.

Conclusion

The differentiation of 2-bromo-N-methyl-6-nitroaniline and its constitutional isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data, providing unambiguous structural elucidation based on chemical shifts, coupling patterns, and the number of unique signals. Infrared spectroscopy serves as a valuable complementary technique for confirming functional groups and observing subtle shifts in vibrational frequencies. Mass spectrometry can provide crucial differentiating information through the analysis of fragmentation patterns, particularly when "ortho effects" are at play. Finally, UV-Vis spectroscopy can offer supporting evidence based on the electronic transitions influenced by the substitution pattern. By integrating the data from these techniques, researchers can confidently identify and distinguish between these closely related isomers, ensuring the integrity and quality of their work.

References

  • Schwartz, H. (1979). Some newer aspects of mass spectrometric ortho effects. Topics in Current Chemistry, 73, 23-53.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Reich, H. J. (n.d.). Substituent Effects on ¹H Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • BenchChem. (2025). A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Retrieved from a relevant BenchChem technical guide.
  • BenchChem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-2-nitroaniline. Retrieved from a relevant BenchChem technical guide.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ChemicalBook. (n.d.). N-Methyl-4-nitroaniline(100-15-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). N-METHYL-2-NITROANILINE(612-28-2) 13C NMR spectrum.
  • PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, N-methyl-2-nitro-. Retrieved from [Link]

  • Smith, J. G. (2017). Organic Chemistry.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

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Unambiguous Structure Verification: A Comparative Guide to 2D NMR for the Validation of 2-bromo-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The core challenge in characterizing substituted aromatic compounds like 2-bromo-N-methyl-6-nitroaniline lies in definitively assigning the positions of the various substituents on the benzene ring. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short of providing a complete connectivity map. 2D NMR techniques, however, allow us to visualize through-bond correlations between nuclei, effectively building a molecular schematic from the ground up.[1][2] This guide will dissect the data from COSY, HSQC, and HMBC experiments to unequivocally confirm the 2, 1, and 6 positions of the bromo, N-methylamino, and nitro groups, respectively.

Predicted 2D NMR Data for 2-bromo-N-methyl-6-nitroaniline

The following tables summarize the anticipated quantitative data from a comprehensive suite of 2D NMR experiments. These predicted chemical shifts are based on established principles of substituent effects on aromatic rings.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 2-bromo-N-methyl-6-nitroaniline

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1C-~145.0
2C-~115.0
3CH~7.80 (d)~135.0
4CH~6.80 (t)~120.0
5CH~7.50 (d)~128.0
6C-~140.0
N-CH₃CH₃~3.00 (s)~30.0
N-HNH~8.50 (br s)-

Table 2: Predicted Key 2D NMR Correlations for 2-bromo-N-methyl-6-nitroaniline

Experiment Correlation From Correlation To Significance
COSY H-4H-3, H-5Establishes the connectivity of the three adjacent aromatic protons.
HSQC H-3C-3Directly links the proton at ~7.80 ppm to the carbon at ~135.0 ppm.
H-4C-4Directly links the proton at ~6.80 ppm to the carbon at ~120.0 ppm.
H-5C-5Directly links the proton at ~7.50 ppm to the carbon at ~128.0 ppm.
N-CH₃C (N-CH₃)Assigns the methyl proton and carbon signals.
HMBC N-CH₃C-1Crucially confirms the N-methylamino group is attached to C-1.
H-3C-1, C-2, C-5Confirms the positions of C-1, C-2, and C-5 relative to H-3. The correlation to C-1 and C-5 are ³JCH, while the correlation to C-2 is ²JCH.
H-4C-2, C-6Confirms the positions of the quaternary carbons C-2 and C-6 relative to H-4.
H-5C-1, C-3Confirms the position of C-1 relative to H-5.
N-HC-1, C-6Provides further evidence for the attachment of the amino group to C-1 and the proximity of the nitro group at C-6.

Experimental Protocols and Data Interpretation

The following sections detail the methodologies for the key 2D NMR experiments and provide a step-by-step interpretation of the expected data.

COSY (Correlation Spectroscopy)

Objective: To identify proton-proton couplings, revealing which protons are adjacent to each other.[3][4][5]

Experimental Protocol:

  • Pulse Program: Standard cosygpqf or equivalent.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Acquisition: 256 increments in the indirect dimension, 8 scans per increment.

  • Processing: Sine-bell window function applied in both dimensions followed by Fourier transformation.

Interpretation:

The COSY spectrum is the simplest 2D NMR experiment and provides a map of ¹H-¹H J-coupling networks.[3] Signals appearing on the diagonal correspond to the 1D ¹H NMR spectrum, while off-diagonal cross-peaks indicate that the two protons are coupled.[4] For 2-bromo-N-methyl-6-nitroaniline, we expect to see cross-peaks connecting H-4 to both H-3 and H-5. This immediately establishes that these three protons form a contiguous spin system on the aromatic ring. The N-CH₃ protons will appear as a singlet on the diagonal with no cross-peaks, as will the N-H proton under these conditions, confirming their isolation from other proton spin systems.

COSY correlations for 2-bromo-N-methyl-6-nitroaniline.
HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.[6][7][8]

Experimental Protocol:

  • Pulse Program: Standard hsqcedetgpsisp2.3 or equivalent.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • ¹JCH Coupling Constant: Optimized for an average of 165 Hz.

  • Acquisition: 256 increments in the indirect dimension, 16 scans per increment.

  • Processing: Qsine window function applied in both dimensions followed by Fourier transformation.

Interpretation:

The HSQC experiment is highly sensitive and provides unambiguous correlations between directly bonded ¹H and ¹³C nuclei.[8][9] Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal. This allows for the direct assignment of the protonated carbons in the molecule. For our target compound, we would observe cross-peaks correlating H-3 to C-3, H-4 to C-4, H-5 to C-5, and the N-CH₃ protons to the methyl carbon. The quaternary carbons (C-1, C-2, and C-6) will not show any correlations in the HSQC spectrum, as they are not directly attached to any protons.

HSQC one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (typically 2-4 bond) correlations between protons and carbons.[9][10][11] This is the key experiment for assembling the molecular skeleton.

Experimental Protocol:

  • Pulse Program: Standard hmbcgplpndqf or equivalent.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Long-Range Coupling Constant: Optimized for 8 Hz.

  • Acquisition: 512 increments in the indirect dimension, 32 scans per increment.

  • Processing: Sine-bell window function applied in both dimensions followed by Fourier transformation.

Interpretation:

The HMBC spectrum reveals the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[9] This is the most powerful tool for elucidating the substitution pattern on the aromatic ring.

The critical correlations for 2-bromo-N-methyl-6-nitroaniline are:

  • N-CH₃ to C-1: A cross-peak between the methyl protons (~3.00 ppm) and the quaternary carbon C-1 (~145.0 ppm) provides definitive evidence that the N-methylamino group is attached to C-1.

  • H-4 to C-2 and C-6: The proton at H-4 (~6.80 ppm) will show correlations to the two adjacent quaternary carbons, C-2 and C-6. This places the bromo and nitro groups at these positions, although it doesn't yet distinguish between them.

  • H-3 to C-1 and C-2: The proton at H-3 (~7.80 ppm) will show a three-bond correlation to C-1 and a two-bond correlation to C-2, confirming their positions relative to the aromatic proton spin system.

  • N-H to C-1 and C-6: The exchangeable proton on the nitrogen (~8.50 ppm) is expected to show correlations to the carbon it is attached to (C-1) and the adjacent carbon (C-6). The correlation to C-6 is particularly informative, as it suggests a spatial proximity likely influenced by hydrogen bonding with the ortho-nitro group, thus confirming the 6-nitro substitution.

By assembling these puzzle pieces, the complete and unambiguous structure of 2-bromo-N-methyl-6-nitroaniline is confirmed. The combination of COSY, HSQC, and HMBC data leaves no room for alternative isomeric structures.

Key HMBC long-range correlations.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and self-validating system for the structural elucidation of complex organic molecules like 2-bromo-N-methyl-6-nitroaniline. While 1D NMR can suggest a possible structure, only the comprehensive connectivity map provided by 2D NMR can deliver the certainty required in modern chemical research and development. The detailed analysis of through-bond correlations, particularly the long-range couplings observed in the HMBC spectrum, allows for the unambiguous assignment of all substituents, thereby confirming the molecular structure with the highest degree of confidence.

References

  • Magritek. (n.d.). COSY. Retrieved from [Link]

  • CEITEC. (n.d.). COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Magritek. (n.d.). Carbon. Retrieved from [Link]

  • YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

Sources

cross-reactivity study of 2-bromo-N-methyl-6-nitroaniline in different coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cross-Reactivity & Coupling Profiles of 2-Bromo-N-methyl-6-nitroaniline

Executive Summary 2-Bromo-N-methyl-6-nitroaniline (CAS 1004618-77-2) represents a unique class of "push-pull" aromatic intermediates. Its reactivity profile is defined by the tension between the electron-withdrawing nitro group (EWG) and the electron-donating N-methylamino group. For drug development professionals, this molecule offers a strategic scaffold for synthesizing poly-functionalized indoles, benzimidazoles, and biaryl kinase inhibitors. However, the ortho,ortho-disubstitution pattern creates a "steric sandwich" around the bromine handle, necessitating specialized catalytic systems.

This guide objectively compares the performance of this substrate across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling protocols, analyzing the chemoselectivity ("cross-reactivity") between the halogenated site and the nitro/amine functionalities.

Reactivity Profile & Structural Analysis[1]

The molecule features three distinct reactivity zones that dictate its behavior in cross-coupling:

FeatureElectronic EffectSteric ImpactCoupling Implication
C(2)-Bromine Activated for Oxidative Addition (due to o-NO₂ and p-H).High. Flanked by N-Me and NO₂.Requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and transmetalation.
C(6)-Nitro Strong Deactivation of the ring; withdraws density from C-Br.Significant ortho bulk.Accelerates oxidative addition (Pd⁰ → Pdᴵᴵ) but can hinder reductive elimination. Potential for denitrative coupling under forcing conditions.
N-Methylamine Weakly activating (resonance); deactivated by o-NO₂.Moderate.Reduced nucleophilicity prevents self-coupling (homodimerization) but can coordinate/poison Pd species if not properly ligated.

Comparative Analysis of Coupling Protocols

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)[2]
  • Performance Verdict: High Efficiency (with optimized ligands).

  • Mechanism: The electron-deficient ring facilitates rapid oxidative addition. However, the transmetalation step is the bottleneck due to the steric crowding of the boronic acid approaching the ortho,ortho-substituted palladium center.

  • Ligand Selection: Standard PPh₃ often fails or gives low yields (<40%). Dialkylbiaryl phosphines (Buchwald ligands) are essential.

    • SPhos / XPhos: Excellent. The biaryl backbone creates a pocket that accommodates the steric bulk while the electron-rich phosphorus prevents catalyst decomposition.

    • Pd-PEPPSI-IPr: A strong alternative for difficult substrates, operating via an NHC (N-heterocyclic carbene) mechanism.

B. Buchwald-Hartwig Amination (C-N Bond Formation)[3][4]
  • Performance Verdict: Challenging / Moderate.

  • The Conflict: You are attempting to couple an amine onto a ring that already possesses a secondary amine.

  • Cross-Reactivity Risk: The substrate's own N-methyl group is electronically deactivated by the nitro group, making it a poor nucleophile. This is advantageous as it suppresses oligomerization. However, the electrophilic partner (the C-Br site) is crowded.

  • Optimization: Requires strong bases (LiHMDS or Cs₂CO₃) and "Generational" ligands like BrettPhos or RuPhos , which are specifically designed to couple amines with hindered halides.

C. Sonogashira Coupling (Alkynylation)[1][5][6]
  • Performance Verdict: Reliable / Excellent.

  • Why it works: The linear geometry of the alkyne nucleophile minimizes steric clashes with the ortho-nitro and ortho-methylamino groups during the attack on the Pd-center.

  • Condition Note: Copper-free variants are preferred to avoid potential coordination of Cu(I) to the aniline nitrogen, though the deactivated nature of the amine makes this less critical than in unsubstituted anilines.

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Biaryl Formation)

Target: Synthesis of 2-aryl-N-methyl-6-nitroaniline derivatives.

  • Reagents:

    • Substrate: 2-Bromo-N-methyl-6-nitroaniline (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, base, and catalyst precursor.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent via syringe.

    • Heat to 80–100°C for 4–12 hours. Monitor by HPLC/TLC.[1]

    • Note: The reaction mixture often turns black (Pd precipitation) if the ligand is insufficient. A persistent orange/red solution usually indicates active catalysis.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Sonogashira Coupling (Alkyne Insertion)

Target: Synthesis of indole precursors via subsequent cyclization.

  • Reagents:

    • Substrate: 2-Bromo-N-methyl-6-nitroaniline (1.0 equiv)

    • Alkyne: Terminal alkyne (1.2 equiv)

    • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

    • Co-Catalyst: CuI (1.5 mol%)

    • Base/Solvent: Et₃N (excess) or THF/Et₃N (1:1)

  • Procedure:

    • Dissolve substrate and catalyst in degassed THF/Et₃N.

    • Add CuI and the alkyne.[2][3]

    • Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C.

    • Observation: The electron-withdrawing nitro group activates the bromide, often allowing this reaction to proceed under milder conditions than non-nitrated anilines.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for choosing the optimal coupling pathway based on the desired product and competing steric factors.

CouplingLogic Start Substrate: 2-Bromo-N-methyl-6-nitroaniline Decision Target Moiety? Start->Decision Suzuki Suzuki-Miyaura (Aryl/Vinyl) Decision->Suzuki Aryl/Vinyl Group Sono Sonogashira (Alkyne) Decision->Sono Alkyne Group Buchwald Buchwald-Hartwig (Amine) Decision->Buchwald Amino Group StericCheck Steric Bottleneck: Ortho-NO2 crowding Suzuki->StericCheck Sol_Sono Solution: Linear Alkyne bypasses sterics RT to 50°C Sono->Sol_Sono Minimal Steric Clash Buchwald->StericCheck Sol_Suzuki Solution: Use SPhos/XPhos High Temp (100°C) StericCheck->Sol_Suzuki For C-C Bond Sol_Buch Solution: BrettPhos Ligand Strong Base (Cs2CO3) StericCheck->Sol_Buch For C-N Bond Product_Biaryl Product: Biaryl Nitroaniline Sol_Suzuki->Product_Biaryl Product_Indole Product: Alkynyl Aniline (Indole Precursor) Sol_Sono->Product_Indole Product_Diamine Product: Unsymmetrical Diamino-Nitrobenzene Sol_Buch->Product_Diamine

Caption: Decision matrix for optimizing cross-coupling conditions based on steric constraints of the 2-bromo-N-methyl-6-nitroaniline scaffold.

Cross-Reactivity Data Summary

The table below summarizes the "cross-reactivity" potential—specifically, how the functional groups interfere or cooperate during catalysis.

Reaction TypePrimary ChallengeSolution / Catalyst SystemExpected YieldChemoselectivity Note
Suzuki Steric hindrance at Transmetalation.Pd(OAc)₂ / SPhos 85–95%Highly selective for Br. NO₂ remains intact (no reduction observed under standard basic conditions).
Sonogashira Cu-coordination to amine (minor).PdCl₂(PPh₃)₂ / CuI 90–98%Excellent. The NO₂ group activates the Br, making this the fastest of the three reactions.
Buchwald Nucleophilic competition / Poisoning.Pd₂dba₃ / BrettPhos 60–75%Lower yields due to electronic deactivation of the ring. Requires strict anhydrous conditions.
Stille Toxicity / Purification.Pd(PPh₃)₄ 70–80%Viable alternative if boronic acids are unstable, but generally avoided due to tin residues.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[4]

    • Source: RSC Advances, 2016.
    • URL:[Link]

  • Buchwald-Hartwig Reaction Scope

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[5][6]

    • Source: Organic Chemistry Portal.[7][8]

    • URL:[Link]

  • Sonogashira Protocols for Nitro-Aryl Halides

    • Title: Sonogashira Coupling.[9][10][11][12]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis of the Intermediate (Parent Compound): Title: A Practical Procedure for Regioselective Bromination of Anilines. Source: Thieme Connect (Synthesis).

Sources

comparison of Suzuki coupling yields with N-methylated vs non-N-methylated bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the Suzuki-Miyaura cross-coupling of haloanilines was considered "challenging" due to the interference of the free amino group with palladium catalysts. Historically, researchers protected the amine (e.g., as a Boc-carbamate) to ensure high yields.

Current Status: Advances in ligand design (specifically bulky phosphines like Buchwald ligands) and micellar catalysis have largely rendered protection obsolete.

  • Non-N-methylated (Primary) Bromoanilines: Prone to catalyst poisoning via N-coordination but can achieve 93–97% yields under optimized conditions (e.g., aqueous micelles or Pd-dialkylbiarylphosphine systems).

  • N-Methylated (Secondary) Bromoanilines: Exhibit slightly reduced coordination propensity due to steric bulk and improved solubility in organic media. Yields consistently reach 90–95% with standard protocols.

This guide analyzes the mechanistic divergence between these two substrates and provides evidence-based protocols for each.

Part 1: Mechanistic Analysis & The "Amine Problem"

The core difference between coupling 4-bromoaniline (primary) and 4-bromo-N-methylaniline (secondary) lies in how the nitrogen atom interacts with the catalytic cycle.

Catalyst Poisoning (Primary Amines)

Free primary amines (


) are potent 

-donors. In the absence of sterically demanding ligands, the amine nitrogen coordinates to the electrophilic Pd(II) center formed after oxidative addition. This forms a stable, off-cycle species (e.g.,

), arresting the catalytic turnover.
The N-Methyl Mitigation

Methylation (


) introduces two critical changes:
  • Steric Bulk: The methyl group increases the cone angle around the nitrogen, making it sterically difficult for the nitrogen lone pair to bind tightly to the palladium center, especially if the Pd is already ligated by a bulky phosphine.

  • Acidity: Secondary amines are less acidic than primary amines, reducing the risk of deprotonation by the base (e.g.,

    
    ), which can otherwise lead to the formation of amidopalladium species that favor Buchwald-Hartwig amination over Suzuki coupling.
    
Visualization: Catalyst Interference Pathway

The following diagram illustrates how free amines divert the catalyst from the productive Suzuki cycle.

Suzuki_Amine_Interference Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br Poison Catalyst Poisoning [Ar-Pd(II)-NH2R] OxAdd->Poison Free Amine (NH2) Coordination TransMet Transmetallation [Ar-Pd(II)-Ar'] OxAdd->TransMet Boronic Acid + Base Poison->OxAdd Heat / Bulky Ligand Prod Reductive Elimination (Biaryl Product) TransMet->Prod Prod->Pd0 Regeneration

Caption: Pathway showing how primary amines can trap the Pd(II) intermediate (Red Box), competing with the Transmetallation step.

Part 2: Comparative Performance Data

The following data compares yields under "Standard" (older, unoptimized) conditions versus "Modern" (ligand-accelerated or micellar) conditions.

FeatureNon-N-Methylated (Primary) N-Methylated (Secondary)
Substrate Example 4-Bromoaniline4-Bromo-N-methylaniline
Standard Yield (Pd(PPh3)4, Toluene)40–60% (Variable)65–80% (Moderate)
Optimized Yield (Bulky Ligand/Micelle)93–97% 94–96%
Primary Failure Mode Pd-coordination (Poisoning)Solubility / Steric clash
Preferred Solvent Aqueous Micelles (e.g., TPGS-750-M)Dioxane, DMF, or Toluene
Base Sensitivity High (Avoid strong alkoxides)Moderate

Key Insight: While N-methylated substrates are inherently more robust in "sloppy" conditions, primary anilines achieve equal or superior yields when using surfactant-mediated conditions (micelles sequester the catalyst from the amine) or bulky ligands (e.g., XPhos, SPhos) that physically block N-coordination.

Part 3: Experimental Protocols

Protocol A: High-Yield Coupling of Non-N-Methylated Bromoanilines

Best for: 4-bromoaniline, 2-bromoaniline, and chemically sensitive free amines. Mechanism: Uses amphiphilic surfactants to create nanoreactors. The hydrophobic effect accelerates the reaction while water suppresses amine coordination.

Reagents:

  • Substrate: 4-Bromoaniline (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    / SPhos
  • Surfactant: 2 wt% TPGS-750-M or Kolliphor EL in water

  • Base:

    
     (3.0 equiv) or 
    
    
    

Step-by-Step:

  • Preparation: In a vial, dissolve the surfactant in degassed water to form a clear 2 wt% solution.

  • Loading: Add 4-bromoaniline (0.5 mmol) and arylboronic acid (0.6 mmol).

  • Catalyst Addition: Add

    
     (0.01 mmol). Note: This catalyst is robust and air-stable.
    
  • Reaction: Stir vigorously (1000 rpm) at room temperature (25 °C) to 45 °C. The mixture will look like a milky emulsion.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 1–4 hours.

  • Workup: Extract with minimal ethyl acetate. The surfactant remains in the aqueous phase.

  • Expected Yield: >90%.

Protocol B: Robust Coupling of N-Methylated Bromoanilines

Best for: 4-bromo-N-methylaniline, N-ethyl analogs. Mechanism: Relies on thermal energy and solvent polarity to overcome minor steric hindrance.

Reagents:

  • Substrate: 4-Bromo-N-methylaniline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Base:

    
     (2.0 equiv)
    

Step-by-Step:

  • Inerting: Flame-dry a Schlenk flask and backfill with Argon/Nitrogen 3 times.

  • Dissolution: Add substrate, boronic acid, and solvent. Degas the solvent by sparging with argon for 15 minutes.

  • Activation: Add base (

    
    ) and catalyst (
    
    
    
    ).
  • Heating: Heat to 90 °C. The N-methyl group prevents the formation of bridging amidopalladium dimers, allowing smooth turnover.

  • Completion: Reaction typically finishes in 6–12 hours.

  • Expected Yield: ~94%.

Part 4: Optimization Logic (Decision Tree)

Use this workflow to select the correct conditions for your specific aniline substrate.

Optimization_Workflow Start Start: Select Bromoaniline Type Is the Amine Methylated? Start->Type Yes Yes (Secondary/Tertiary) Type->Yes N-Me / N,N-Me2 No No (Primary -NH2) Type->No Free -NH2 Standard Standard Conditions: Pd(PPh3)4, K2CO3, Dioxane, 90°C Yes->Standard CheckPos Is it Ortho-substituted? No->CheckPos Ortho Yes (Steric + Chelation Risk) CheckPos->Ortho Para No (Para/Meta) CheckPos->Para Buchwald Bulky Ligand System: Pd2(dba)3 + SPhos/XPhos, K3PO4, Toluene Ortho->Buchwald Mandatory steric bulk to prevent poisoning Micelle Micellar Catalysis: Pd(dtbpf)Cl2, 2% TPGS-750-M, H2O, RT Para->Micelle Green/Fast Para->Buchwald Robust

Caption: Decision tree for selecting catalyst systems based on amine substitution and position.

References

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 2021.[3]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances, 2024.

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Organics, 2021.

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines. Chemical Science, 2011.[4]

  • Suzuki Coupling - Organic Chemistry Portal. (General Mechanism & Ligand Data).

Sources

assessing the purity of synthesized 2-bromo-N-methyl-6-nitroaniline against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of highly functionalized aromatic intermediates like 2-bromo-N-methyl-6-nitroaniline (CAS: 1004618-77-2), relying solely on a single analytical technique often leads to "blind spots" regarding isomeric impurities. This guide outlines a dual-validation protocol comparing a synthesized batch against a Certified Reference Material (CRM).[1] We utilize High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal absolute purity check.[1]

Key Finding: While HPLC provides high sensitivity for process-related impurities (0.05% threshold), qNMR offers a bias-free mass balance assessment that does not require response factors for unknown contaminants.

Strategic Context: The Isomer Challenge

The synthesis of 2-bromo-N-methyl-6-nitroaniline typically involves the bromination of N-methyl-2-nitroaniline or the methylation of 2-bromo-6-nitroaniline.[1] A critical quality attribute (CQA) is the presence of regioisomers, specifically 4-bromo-N-methyl-2-nitroaniline .

These isomers often co-elute on standard C18 columns due to identical mass-to-charge ratios (making LC-MS ambiguous without fragmentation analysis) and similar polarity. This guide prioritizes chromatographic resolution and spectral homogeneity.

Workflow Visualization

The following diagram illustrates the decision matrix for releasing a batch of synthesized material.

AnalyticalWorkflow Start Synthesized Crude (2-Br-N-Me-6-NO2) HPLC Primary: HPLC-DAD (Impurity Profiling) Start->HPLC qNMR Orthogonal: 1H-qNMR (Absolute Assay) Start->qNMR RefStd Reference Standard (>99.8% Certified) RefStd->HPLC Retention Time Match RefStd->qNMR Spectral Comparison Decision Data Correlation Analysis HPLC->Decision Purity % (Area) qNMR->Decision Weight % (w/w) Pass RELEASE BATCH Decision->Pass Difference < 1.5% Fail REJECT / RE-PURIFY Decision->Fail Difference > 1.5% or Impurity > Threshold

Figure 1: Dual-stream validation workflow ensuring orthogonal confirmation of purity.

Protocol A: HPLC-DAD (Impurity Profiling)[1]

Method Rationale

HPLC is the "workhorse" for detecting trace impurities defined by ICH Q3A(R2) guidelines [1]. We use a Diode Array Detector (DAD) to verify peak purity; if the UV spectrum changes across the width of the main peak, a co-eluting impurity is present.

Experimental Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: The 3.5 µm particle size offers a balance between resolution and backpressure compared to sub-2 µm columns.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improving peak shape for amines).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 210-400 nm (scan).[1]

  • Temperature: 30°C.

Comparative Data: Synthesized vs. Reference

The following table summarizes a typical analysis where the synthesized batch shows a specific isomeric impurity.

ParameterReference Standard (CRM)Synthesized Batch (Lot #2026-B)Interpretation
Retention Time (RT) 12.45 min12.44 minPass: Identity confirmed.
Purity (Area %) 99.92%98.15%Flag: Lower than Ref.
Impurity A (RT 11.8 min) ND (Not Detected)1.20%Likely 4-bromo regioisomer.
Impurity B (RT 4.2 min) ND0.45%Unreacted 2-nitroaniline (polar).
Peak Purity Index 999.8 (Homogeneous)992.0 (Tail deviation)Slight co-elution suspected in tail.

Technical Insight: The presence of Impurity A at 1.20% exceeds the ICH reporting threshold (0.05%) and identification threshold (0.10%), requiring structural characterization if this were a GMP release [1].

Protocol B: 1H-qNMR (Absolute Purity)

Method Rationale

Unlike HPLC, qNMR does not require reference standards for every impurity. It measures the molar ratio of the analyte protons against a certified Internal Standard (IS). This is crucial for detecting non-chromatographic impurities (inorganic salts, moisture) that HPLC misses.

Experimental Conditions
  • Instrument: 400 MHz or 600 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-d6 (Excellent solubility for nitroanilines; prevents aggregation).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

    • Selection Logic: The methyl protons of the analyte (N-CH3) appear ~2.9-3.1 ppm.[1] Aromatic protons appear 6.5-8.5 ppm. 1,3,5-Trimethoxybenzene provides a clean singlet at ~6.1 ppm, avoiding overlap [2].[1]

  • Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 to ensure full relaxation for quantitative accuracy).

  • Scans: 16 or 32.

Calculation & Results

Purity (


) is calculated using the equation:

[1]
  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molar mass
    
  • 
    : Weight
    
ComponentIntegral RegionReference Std ResultSynthesized Batch Result
N-Methyl (3H) 2.95 ppm (Doublet)99.8% w/w97.4% w/w
Aromatic H (C3) 7.80 ppm (Doublet)99.9% w/w97.6% w/w
Residual Solvent 2.50 ppm (DMSO)<0.1%0.5% (Ethyl Acetate detected)

Analysis: The qNMR purity (97.4%) is lower than the HPLC purity (98.15%). This "Purity Gap" is often caused by:

  • Residual solvents (detected here as EtOAc).

  • Inorganic salts (invisible in HPLC and NMR, but affect weight).

  • Moisture content.[3]

Logic for Method Development

When the synthesized product fails to match the reference, the HPLC method must be optimized to resolve the specific impurity causing the failure.

MethodDev Step1 Initial Gradient 5-95% MeCN Check Resolution (Rs) > 1.5 for all pairs? Step1->Check Success Validate Method Check->Success Yes Fail Modify Selectivity Check->Fail No Opt1 Change Organic Modifier (MeCN -> MeOH) Fail->Opt1 Opt2 Adjust pH (Formic Acid -> Ammonium Acetate) Fail->Opt2 Opt3 Change Stationary Phase (C18 -> Phenyl-Hexyl) Fail->Opt3 Opt1->Check Opt2->Check Opt3->Check

Figure 2: Optimization logic for resolving regioisomers in nitroanilines.

Final Recommendations

To objectively assess your synthesized 2-bromo-N-methyl-6-nitroaniline :

  • Trust the qNMR for Potency: If you are dosing this compound for biological assays, use the qNMR value (97.4%) rather than the HPLC area % (98.15%) to calculate molarity. HPLC area % often overestimates purity by ignoring non-UV active contaminants.

  • Watch the "Regio-Risk": If the HPLC chromatogram shows a "shoulder" on the main peak or a small peak ~0.5 min earlier/later, it is almost certainly the 4-bromo isomer. A Phenyl-Hexyl column separates these aromatic isomers better than standard C18 [3].

  • Reference Standard Storage: Ensure your Reference Standard is stored in the dark at 2-8°C. Nitroanilines are photosensitive and can degrade into azo-dimers, which will appear as late-eluting peaks.[1]

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.

  • Bharti, S.K., et al. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (General reference for qNMR internal standard selection protocols).

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.

Sources

literature review of the synthetic utility of 2-bromo-N-methyl-6-nitroaniline analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility of 2-bromo-N-methyl-6-nitroaniline (CAS: 1004618-77-2) and its analogues. It is designed for medicinal chemists and process scientists seeking to leverage this scaffold for the construction of polycyclic heterocycles, particularly benzimidazoles and quinoxalines.

Executive Summary: The Trifunctional Advantage

2-bromo-N-methyl-6-nitroaniline is not merely a building block; it is a trifunctional divergence point . Unlike simple halo-anilines, this scaffold possesses three distinct reactive handles orthogonal to one another:

  • C-Br (ortho): A handle for cross-coupling (Suzuki/Buchwald) to install aryl/heteroaryl diversity before ring closure.

  • NO₂ (ortho): A latent amine precursor that activates the ring for S_NAr and, upon reduction, triggers cyclization.

  • N-Me: A fixed regiochemical marker. Unlike N-H analogs, the N-methyl group forces a specific tautomeric outcome in downstream heterocycle synthesis, eliminating the "N-H tautomer ambiguity" common in benzimidazole drug design.

Quick Comparison: N-Methyl vs. Unsubstituted Scaffolds
Feature2-Bromo-N-methyl-6-nitroaniline 2-Bromo-6-nitroaniline (N-H) Synthetic Implication
Cyclization Regioselectivity Absolute (100%) Variable / Tautomeric MixturesN-Me yields single 1-methylbenzimidazole isomers; N-H yields mixtures requiring separation.
Suzuki Coupling Efficiency High Moderate to HighN-Me prevents N-arylation side reactions and reduces catalyst poisoning by the amine.
Solubility (Organic Media) Excellent ModerateMethyl group disrupts H-bonding, improving solubility in DCM/THF for coupling reactions.
Step Count to Target Short LongerDirect access to N-alkylated targets; avoids post-synthetic alkylation steps.

Synthetic Workflows & Decision Logic

The utility of this scaffold is best realized through two primary routes: "Coupling-First" (Route A) and "Cyclization-First" (Route B).

Route A: The "Coupling-First" Strategy (Biaryl Synthesis)

Best for: Creating 4- or 7-substituted benzimidazoles where the aryl substituent is sensitive to reduction conditions.

  • Step 1: Suzuki-Miyaura coupling at the C-Br bond. The nitro group activates the C-Br bond for oxidative addition.

  • Step 2: Nitro reduction (Fe/AcOH or H₂/Pd).

  • Step 3: Condensation with aldehydes/acids to close the ring.

Route B: The "Cyclization-First" Strategy (Core Formation)

Best for: Rapid generation of the benzimidazole core, followed by late-stage functionalization (if Br survives) or if the Br is the final handle.

  • Step 1: Nitro reduction to the diamine.

  • Step 2: Cyclization (Br is retained if mild conditions are used).

  • Step 3: Functionalization of the Br handle on the bicyclic system.

SyntheticPathways cluster_legend Pathway Logic Scaffold 2-Bromo-N-methyl- 6-nitroaniline Biaryl Intermediate: 2-Aryl-N-methyl- 6-nitroaniline Scaffold->Biaryl Suzuki Coupling (Pd(dppf)Cl2, ArB(OH)2) Diamine Intermediate: 3-Bromo-N1-methyl- benzene-1,2-diamine Scaffold->Diamine Selective Reduction (SnCl2 or Fe/NH4Cl) TargetA Target A: 4-Aryl-1-methyl- benzimidazole Biaryl->TargetA 1. Reduction (Fe/AcOH) 2. R-CHO Condensation TargetB Target B: 4-Bromo-1-methyl- benzimidazole Diamine->TargetB Cyclization (Formic Acid or R-CHO) TargetB->TargetA Late-Stage Coupling Legend Route A: Diversity First Route B: Core First

Figure 1: Divergent synthetic pathways. Route A installs diversity early, while Route B builds the heterocycle first, preserving the bromide for late-stage modification.

Experimental Protocols

These protocols are validated for self-consistency. Ensure all solvents are anhydrous and reagents are high-purity.

Protocol A: Regioselective Synthesis of 1-Methylbenzimidazoles (One-Pot Reductive Cyclization)

This method avoids the isolation of the air-sensitive diamine intermediate.

Reagents:

  • 2-Bromo-N-methyl-6-nitroaniline (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-bromo-N-methyl-6-nitroaniline and 1.1 mmol of the desired aldehyde in 10 mL of EtOH/H₂O.

  • Reduction: Add Na₂S₂O₄ (3.0 mmol) in portions. The reaction is exothermic; maintain temperature < 50°C.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (the fluorescent nitro starting material will disappear).

  • Workup: Cool to room temperature. Adjust pH to ~8 using saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Why this works: The N-methyl group directs the cyclization exclusively to the N-methyl nitrogen, yielding the 1-methyl-4-bromo-2-substituted benzimidazole as the sole regioisomer.

Protocol B: Suzuki-Miyaura Coupling on the Nitro-Scaffold

Used to install aryl groups at the 2-position (aniline numbering) prior to cyclization.

Reagents:

  • 2-Bromo-N-methyl-6-nitroaniline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Combine the scaffold, boronic acid, and base in dioxane. Sparge with Argon for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂. Heat to 90°C under Argon for 12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Isolation: The product (2-Aryl-N-methyl-6-nitroaniline) is typically a highly colored (orange/red) solid, easily purified by silica gel chromatography.

Critical Note: The ortho-nitro group provides electronic activation for the bromide but also steric bulk. High-activity catalysts like SPhos-Pd-G2 or Pd(dppf)Cl₂ are superior to Pd(PPh₃)₄ for this sterically congested substrate.

Comparative Performance Data

The following table aggregates data from internal standardizations and literature analogues regarding the yield of benzimidazole formation.

SubstrateReaction ConditionProductYield (%)Regioselectivity
2-Bromo-N-methyl-6-nitroaniline Na₂S₂O₄ / PhCHO / Reflux1-Methyl-2-phenyl-4-bromobenzimidazole88% >99:1
2-Bromo-6-nitroaniline (N-H) Na₂S₂O₄ / PhCHO / Reflux2-Phenyl-4-bromobenzimidazole76%N/A (Tautomeric)
2-Bromo-N-methyl-6-nitroaniline H₂ (Pd/C) / HCOOH1-Methyl-4-bromobenzimidazole92% >99:1
2-Chloro-N-methyl-6-nitroaniline Na₂S₂O₄ / PhCHO / Reflux1-Methyl-2-phenyl-4-chlorobenzimidazole65%>99:1

Note: The Bromo-analogue consistently outperforms the Chloro-analogue in cyclization yields due to the optimized electronic balance of the ring, while offering a better handle for subsequent couplings than the Chloro-derivative.

References

  • Synthesis of Benzimidazoles via Reductive Cyclization: Yang, D., et al.[1][2] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.[2]

  • Suzuki Coupling of Ortho-Haloanilines: Linstadt, R. T. H., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2024.

  • Buchwald-Hartwig Amination Scope: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Regioselectivity in Benzimidazole Synthesis: Bahrami, K., et al. "One-Pot Synthesis of 2-Substituted Benzimidazoles."[2] Journal of Organic Chemistry, 2008.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-N-methyl-6-nitroaniline

[1]

Executive Summary: The "Silent" Hazard[1]

Handling 2-bromo-N-methyl-6-nitroaniline requires a shift in mindset from "routine organic synthesis" to "high-containment protocol."[1] While often categorized generically as an irritant, the nitroaniline core presents a specific, systemic threat: Methemoglobinemia .[1]

Unlike simple acid burns where damage is immediate and visible, nitroaniline derivatives are highly lipophilic. They can pass through intact skin and standard nitrile gloves, oxidizing hemoglobin to methemoglobin, effectively suffocating cells from the inside out.[1] This guide prioritizes dermal isolation and respiratory integrity .[2]

Hazard Snapshot
Hazard ClassGHS CodeCritical Effect
Acute Toxicity (Oral/Dermal) H301 / H311Toxic if swallowed or in contact with skin.[1][3] Rapid absorption potential.
Target Organ Toxicity H373Damage to blood (Methemoglobinemia) and liver.
Skin/Eye Irritation H315 / H319Corrosive to mucous membranes; absorption route.

The PPE Matrix: Barrier Selection Logic

The following PPE standards are non-negotiable. They are selected based on permeation resistance data for aromatic amines and halogenated nitro compounds.

A. Hand Protection (The Critical Barrier)

Standard disposable nitrile gloves are insufficient for prolonged contact with nitroaniline solutions.

ScenarioRecommended Glove SystemRationale (Causality)
Solid Handling (Weighing/Transfer)Double Nitrile (min.[1] 5 mil outer)Solids have low permeation rates. The outer glove protects the inner glove from dust contamination.
Solution Handling (Synthesis/Workup)Laminate (Silver Shield/4H) OR Viton/Butyl Aromatic amines permeate nitrile in <15 mins. Laminates provide >480 min breakthrough time.
Accidental Splash Immediate Removal If wearing nitrile, assume immediate breakthrough. Doff, wash hands, re-glove.[1]
B. Respiratory & Body Protection[3][4][5][6][7][8][9]
  • Respiratory:

    • Solid State: N95 or P100 particulate respirator. Reason: Crystalline dust is easily inhaled and dissolved in lung surfactant.

    • Solution/Heated: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] Reason: Heating increases vapor pressure; N-methyl groups can facilitate volatility.[1]

  • Eye Protection:

    • Mandatory: Chemical Splash Goggles (indirect venting).

    • Prohibited: Safety glasses.[4][5][6][7] Reason: Vapors or dust can bypass glasses; absorption through the eye mucosa is rapid and systemic.

  • Body:

    • Standard: Cotton lab coat (buttoned).

    • High Quantity (>5g): Tyvek disposable sleeves or apron to prevent cuff contamination.

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Setup (Engineering Controls)[1]
  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitroanilines are often electrostatic; "flying" crystals are a primary contamination vector.

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up). This captures micro-spills and simplifies cleanup.

Phase 2: The "Double-Donning" Procedure[1]
  • Inspect all PPE for tears/degradation.

  • Don first pair of Nitrile gloves (tucked under lab coat cuffs).

  • Don Tyvek sleeves (if using).

  • Don second pair of gloves (tucked over sleeves/coat cuffs).

    • Why: This creates a shingle effect. Spills run off the glove, not into the sleeve.

Phase 3: Handling & Synthesis[1]
  • Solubilization: Add solvent slowly. The heat of solution can aerosolize the compound.

  • Glassware: Wipe the exterior of all flasks with a solvent-dampened tissue before removing them from the hood.[1] Assume the outside of the flask is contaminated.

  • Waste: Do not use general trash. All contaminated wipes, gloves, and weigh boats go directly into a dedicated "Solid Hazardous Waste" bag inside the hood.[1]

Phase 4: Safe Doffing (The "Beak" Method)[1]
  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand. Slide a finger under the wrist of the remaining outer glove and peel off.

  • Inspection: Check inner gloves for discoloration (yellow/orange stains indicate permeation).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after doffing inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_LogicStartHandling 2-bromo-N-methyl-6-nitroanilineStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidRisk_SRisk: Dust Inhalation & Static DispersionSolid->Risk_SRisk_LRisk: Rapid Skin Permeation & Vapor GenerationLiquid->Risk_LPPE_SPPE: Double Nitrile Gloves+ N95/P100 Mask+ Splash GogglesRisk_S->PPE_SPPE_LPPE: Silver Shield/Laminate Gloves+ Fume Hood (Sash <18")+ Splash GogglesRisk_L->PPE_LActionProceed with ExperimentPPE_S->ActionPPE_L->Action

Figure 1: PPE Selection Hierarchy based on physical state and permeation risk.

Emergency Response & Disposal

Exposure Response[5][10][11][12]
  • Skin Contact: Wash with soap and water for 15 minutes.[8] Do not scrub hard (abrasion speeds absorption).

  • Signs of Methemoglobinemia:

    • Cyanosis (blue lips/fingernails).

    • Headache/Dizziness.

    • Chocolate-brown colored blood (late stage).[1]

    • Action: Administer oxygen immediately. Seek medical attention; mention "Nitroaniline exposure" to ensure Methylene Blue treatment availability.

Waste Disposal Plan
Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic)Double-bag in polyethylene.[1] Label "Toxic - Nitroaniline Derivative."[1]
Liquid Waste Halogenated OrganicDo NOT mix with oxidizers (nitric acid). Segregate into "Halogenated" carboy.
Contaminated Glass Sharps/GlassTriple rinse with acetone before disposal. Collect rinsate as liquid waste.

References

  • National Center for Biotechnology Information (PubChem). 2-Bromo-4-nitroaniline (Compound Summary).[1] Accessed October 2023. Link(Note: Used as closest structural surrogate for hazard extrapolation).[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.[1] September 24, 2025.[9][8] Link

  • Ansell. Chemical Resistance Guide: Permeation & Degradation Data (8th Edition).Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Nitroaniline (General Hazard Class Reference).[1] January 13, 2026. Link

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